5-Chloro-1-benzothiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIXUVKUGMYKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358521 | |
| Record name | 5-Chloro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13771-75-0 | |
| Record name | 5-Chloro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-benzothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-benzothiophene-2-carboxylic acid is a heterocyclic organic compound that holds significant importance as a key intermediate in the synthesis of various pharmaceuticals. Its rigid benzothiophene core, substituted with a reactive carboxylic acid group and a chlorine atom, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of therapeutic agents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13771-75-0 | [1][2][3] |
| Molecular Formula | C₉H₅ClO₂S | [1][2][3] |
| Molecular Weight | 212.65 g/mol | [1][2][3] |
| Appearance | Off-white to solid | [1] |
| Melting Point | 256-258 °C | |
| Boiling Point | 408.6 °C at 760 mmHg | |
| Density | 1.546 g/cm³ | |
| Flash Point | 200.9 °C | |
| Solubility | Slightly soluble in dimethyl sulfoxide and methanol. | [1] |
| pKa | Data not available |
Spectral Data
Note: The following spectral data is for the closely related isomer, 6-Chlorobenzo[b]thiophene-2-carboxylic acid, as detailed spectral information for the 5-chloro isomer is not available. This data is provided for illustrative purposes.
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) |
| 13.57 (bs, 1H) | 163.48 |
| 8.23 (d, J = 2.0 Hz, 1H) | 142.60 |
| 8.12 (s, 1H) | 137.59 |
| 8.02 (d, J = 8.6 Hz, 1H) | 135.82 |
| 7.50 (dd, J = 8.6, 2.0 Hz, 1H) | 132.07 |
| 129.89 | |
| 127.20 | |
| 125.84 | |
| 122.60 |
Experimental Protocols
The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients. Below are detailed methodologies for its synthesis and its subsequent use in the synthesis of the anticoagulant drug, Rivaroxaban.
Synthesis of this compound
One common synthetic route involves the oxidation of 5-chloro-2-acetylthiophene.
Materials:
-
5-chloro-2-acetylthiophene
-
Acetone
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium chlorite (NaClO₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Saturated sodium chloride solution
Procedure:
-
Dissolve 5-chloro-2-acetylthiophene in acetone in a reaction vessel.
-
Cool the solution to 0-10 °C.
-
Slowly add an aqueous solution of potassium dihydrogen phosphate to the reaction mixture.
-
Subsequently, add an aqueous solution of sodium chlorite dropwise while maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to warm to 20-30 °C and stir for several hours until the starting material is consumed (monitored by TLC or HPLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Synthesis of Rivaroxaban from this compound
This procedure details the conversion of this compound to the anticoagulant drug Rivaroxaban.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
In a reaction vessel, treat this compound with an excess of thionyl chloride and heat at reflux for 2 hours to form the corresponding acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous dichloromethane.
-
In a separate vessel, prepare a solution of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one and triethylamine in anhydrous dichloromethane.
-
Cool the amine solution to 0 °C and slowly add the solution of the acid chloride.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Filter the resulting precipitate, which is Rivaroxaban, and wash with dichloromethane.
-
The crude product can be further purified by recrystallization.
Role in Drug Development
This compound is a pivotal intermediate in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban. The following diagram illustrates the synthetic workflow.
Caption: Synthetic pathway from 5-chloro-2-acetylthiophene to Rivaroxaban.
As illustrated, the carboxylic acid functionality of this compound is first activated, typically by conversion to the more reactive acid chloride. This activated intermediate then undergoes an amide coupling reaction with a complex amine to form the final Rivaroxaban molecule. The benzothiophene moiety is a crucial pharmacophore that interacts with the active site of the Factor Xa enzyme.
Conclusion
This compound is a compound of high interest to the pharmaceutical industry. Its well-defined chemical properties and established synthetic routes make it a reliable building block for the construction of complex, biologically active molecules. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Further research into its solubility and pKa would be beneficial for optimizing its use in various synthetic applications.
References
Spectroscopic Analysis of Chloro-Substituted Benzothiophene Carboxylic Acids: A Technical Guide
Introduction
The guide encompasses Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols and visualizations are included to facilitate a deeper understanding of the subject matter.
Spectroscopic Data of 6-Chlorobenzo[b]thiophene-2-carboxylic acid
The following sections detail the available spectroscopic data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid provide valuable insights into its molecular framework.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented in Table 1 was acquired in a DMSO-d₆ solvent.
Table 1: ¹H NMR Spectroscopic Data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 13.57 | bs | - | 1H, COOH |
| 8.23 | d | 2.0 | 1H, Ar-H |
| 8.12 | s | - | 1H, Ar-H |
| 8.02 | d | 8.6 | 1H, Ar-H |
| 7.50 | dd | 8.6, 2.0 | 1H, Ar-H |
Source: Journal of Medicinal Chemistry, 2022, 65 (3), pp 2135–2155[1]
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data in Table 2 corresponds to the ¹³C NMR spectrum of 6-Chlorobenzo[b]thiophene-2-carboxylic acid, also recorded in DMSO-d₆.
Table 2: ¹³C NMR Spectroscopic Data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid
| Chemical Shift (δ) ppm | Assignment |
| 163.48 | C=O |
| 142.60 | Ar-C |
| 137.59 | Ar-C |
| 135.82 | Ar-C |
| 132.07 | Ar-C |
| 129.89 | Ar-C |
| 127.20 | Ar-C |
| 125.84 | Ar-C |
| 122.60 | Ar-C |
Source: Journal of Medicinal Chemistry, 2022, 65 (3), pp 2135–2155[1]
Infrared (IR) Spectroscopy
While a specific IR spectrum for 5-Chloro-1-benzothiophene-2-carboxylic acid is not available, the expected characteristic absorption bands can be predicted based on its functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band should appear around 1725-1700 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple sharp bands would be observed in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: A band in the 800-600 cm⁻¹ region is indicative of the carbon-chlorine bond.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (212.65 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) would also be anticipated.
Experimental Protocols
The following is a general procedure for the synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic acid.[1]
Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic acid
To a solution of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol, a 3N solution of sodium hydroxide (2 equivalents) is added. The resulting mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure. The residue is diluted with water, and the aqueous solution is acidified with 1N hydrochloric acid. The resulting precipitate is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum to yield the final product.
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the chemical structure of the target compound.
Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
Caption: Chemical structure of this compound with atom numbering.
References
5-Chloro-1-benzothiophene-2-carboxylic Acid: A Technical Overview of its Structural Characteristics
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the structural and synthetic aspects of 5-Chloro-1-benzothiophene-2-carboxylic acid (CAS Number: 13771-75-0). While experimental crystallographic data for this specific compound is not publicly available, this document compiles essential physicochemical information and presents a theoretical structural analysis based on computational studies of its parent compound, 1-benzothiophene-2-carboxylic acid. Additionally, a plausible synthetic pathway is outlined.
Physicochemical Properties
This compound is a heterocyclic organic compound featuring a benzothiophene core substituted with a chlorine atom and a carboxylic acid group.[1] These functional groups contribute to its chemical reactivity and potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
| Property | Value | Reference |
| CAS Number | 13771-75-0 | [2][3] |
| Molecular Formula | C₉H₅ClO₂S | [2][3] |
| Molecular Weight | 212.65 g/mol | [2][3] |
| Appearance | Off-white solid | [1] |
| Purity | ≥95% - 96% | [1][4] |
| Storage Temperature | -20°C | [3] |
Crystal Structure Analysis: A Theoretical Approach
As of the date of this publication, a definitive experimental crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, to provide insight into its likely molecular geometry, we can refer to computational studies performed on its parent compound, 1-benzothiophene-2-carboxylic acid.
A theoretical study utilizing Density Functional Theory (DFT) with the B3LYP hybrid functional and a 6-311++G(d,p) basis set has been conducted on both the monomeric and dimeric forms of 1-benzothiophene-2-carboxylic acid.[5][6] The stability of the crystalline structure is attributed to intermolecular interactions, including O-H⋯O, C-H⋯O, and S-H⋯O hydrogen bonds.[5][6] In the dimeric form, the two molecules are connected by strong acid-acid homosynthons.[7]
The calculated geometric parameters for the monomeric and dimeric structures of 1-benzothiophene-2-carboxylic acid are presented below as a theoretical approximation for the chlorinated analogue. The addition of a chlorine atom at the 5-position is expected to have a minor influence on the core bond lengths and angles.
Table 2: Calculated Geometrical Parameters of 1-Benzothiophene-2-carboxylic Acid (Monomer)
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
| C1-S | 1.76 | |
| S-C8 | 1.75 | |
| C1-C2 | 1.38 | |
| C2-C3 | 1.43 | |
| C3-C4 | 1.40 | |
| C4-C5 | 1.38 | |
| C5-C6 | 1.40 | |
| C6-C7 | 1.39 | |
| C7-C8 | 1.40 | |
| C8-C1 | 1.39 | |
| C2-C9 | 1.48 | |
| C9-O1 | 1.22 | |
| C9-O2 | 1.35 | |
| O2-H | 0.97 | |
| C1-S-C8 | 91.9 | |
| S-C8-C7 | 126.1 | |
| O1-C9-O2 | 122.9 | |
| C2-C9-O1-O2 | 179.9 |
Data sourced from a computational study on 1-benzothiophene-2-carboxylic acid and may not represent the exact values for the 5-chloro derivative.[5]
Table 3: Calculated Geometrical Parameters of 1-Benzothiophene-2-carboxylic Acid (Dimer)
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
| O2-H...O1' | 1.67 | |
| C1-S | 1.76 | |
| S-C8 | 1.75 | |
| C2-C9 | 1.48 | |
| C9-O1 | 1.23 | |
| C9-O2 | 1.31 | |
| O2-H | 1.02 | |
| C1-S-C8 | 91.9 | |
| S-C8-C7 | 126.1 | |
| O1-C9-O2 | 123.9 | |
| O2-H...O1' | 177.0 |
Data sourced from a computational study on 1-benzothiophene-2-carboxylic acid and may not represent the exact values for the 5-chloro derivative.[5]
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not detailed in the reviewed literature, a plausible synthetic route can be inferred from established methods for the synthesis of benzothiophenes and related carboxylic acids. A common approach involves the cyclization of a substituted thiophenol derivative.
A potential synthetic workflow is outlined below:
Experimental Protocol Outline:
-
Michael Addition: 4-Chlorothiophenol would be reacted with an α-haloacrylic acid derivative, such as α-chloroacrylic acid, in the presence of a base. This reaction would proceed via a Michael addition to form the thioether intermediate.
-
Intramolecular Cyclization: The resulting intermediate would then undergo an intramolecular Friedel-Crafts-type cyclization. This step is typically promoted by a strong acid or a Lewis acid catalyst, leading to the formation of the benzothiophene ring system.
-
Purification: The final product, this compound, would be isolated and purified using standard techniques such as recrystallization or column chromatography.
It is important to note that optimization of reaction conditions, including solvent, temperature, and catalyst, would be necessary to achieve a high yield and purity of the final product.
Conclusion
This technical guide has summarized the currently available information on this compound. While the absence of experimental crystal structure data is a notable gap in the scientific literature, the provided physicochemical data and the theoretical structural analysis based on its parent compound offer valuable insights for researchers in the fields of medicinal chemistry and material science. The outlined synthetic pathway provides a logical starting point for the laboratory preparation of this compound. Further research, particularly the determination of its single-crystal X-ray structure, would be highly beneficial for a more complete understanding of its solid-state properties and intermolecular interactions.
References
- 1. CAS 13771-75-0: 5-CHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC AC… [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. 5-chloro-1-benzothiophene-2-carboxylic acid13771-75-0,Purity96%_Sunshine Chemlab, Inc. [molbase.com]
- 5. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Chloro-1-benzothiophene-2-carboxylic acid (CAS: 13771-75-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1-benzothiophene-2-carboxylic acid, with the CAS number 13771-75-0, is a halogenated heterocyclic compound belonging to the benzothiophene class. While direct extensive research on this specific molecule is limited, its structural similarity to other biologically active benzothiophene derivatives suggests significant potential in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthesis route, and an exploration of its potential biological activities, drawing parallels with closely related and well-studied analogues. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₉H₅ClO₂S and a molecular weight of 212.65 g/mol .[1][2] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13771-75-0 | [1][2] |
| Molecular Formula | C₉H₅ClO₂S | [1][2] |
| Molecular Weight | 212.65 g/mol | [1][2] |
| Appearance | Off-white solid | |
| Melting Point | 256-258 °C | |
| Storage Temperature | 2-8°C or -20°C for long-term storage | [1] |
Synthesis
A potential synthetic pathway is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.
References
Physical and chemical properties of 5-Chloro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-benzothiophene-2-carboxylic acid, a halogenated derivative of the benzothiophene scaffold, is a compound of significant interest in medicinal chemistry and drug development. Its structural features, including the fused aromatic system and the reactive carboxylic acid group, make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental data and synthesis methodologies.
Core Physical and Chemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 13771-75-0 | [1][2][3] |
| Molecular Formula | C₉H₅ClO₂S | [1][2][3] |
| Molecular Weight | 212.65 g/mol | [1][2][3] |
| Melting Point | 256.00 - 258.00 °C | [4] |
| Boiling Point | 408.6 °C at 760 mmHg | [1] |
| Density | 1.546 g/cm³ | [1] |
| Appearance | Off-white solid | [5] |
DOT Script for Molecular Structure
Caption: 2D structure of this compound.
Spectral Data
¹H and ¹³C NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the following characteristic signals would be expected:
-
¹H NMR: Aromatic protons on the benzene and thiophene rings would appear as multiplets in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton would exhibit a broad singlet at a significantly downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 160-170 ppm). Aromatic carbons would resonate in the 120-140 ppm region.
For comparison, the reported NMR data for the isomeric 6-Chlorobenzo[b]thiophene-2-carboxylic acid is as follows:
-
¹H NMR (300 MHz, DMSO-d₆): δ 13.57 (bs, 1H), 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H).[5]
-
¹³C NMR (101 MHz, DMSO-d₆): δ 163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60.[5]
Infrared (IR) Spectroscopy:
IR spectroscopy provides information about the functional groups present in a molecule. Key expected absorption bands for this compound include:
-
O-H stretch: A very broad band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.
-
C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹ for the carbonyl group.
-
C=C stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 212, corresponding to the molecular weight. The presence of a chlorine atom would be indicated by an [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the carboxyl group (•COOH, M-45).
Synthesis and Reactivity
Synthesis:
A general method for the synthesis of benzo[b]thiophene-2-carboxylic acids involves the hydrolysis of the corresponding ethyl ester. For this compound, a plausible synthetic route would start from ethyl 5-chlorobenzo[b]thiophene-2-carboxylate.
Experimental Protocol: General Hydrolysis of Ethyl Benzo[b]thiophene-2-carboxylates
-
To a solution of the ethyl benzo[b]thiophene-2-carboxylate derivative in ethanol, add a solution of sodium hydroxide (typically 2-3 equivalents in water).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and acidify with a mineral acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄).
-
Concentrate the organic phase under vacuum to yield the crude carboxylic acid, which can be further purified by recrystallization.[5]
DOT Script for General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Reactivity:
The chemical reactivity of this compound is dictated by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The benzothiophene ring system is aromatic and can participate in electrophilic substitution reactions, although the presence of the electron-withdrawing carboxylic acid and chloro groups will influence the regioselectivity and reactivity. The chlorine atom itself can be a site for nucleophilic aromatic substitution under certain conditions.
Biological Activity and Applications
Benzothiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological profile of this compound is not extensively documented in publicly available literature. However, its structural similarity to other biologically active benzothiophenes suggests its potential as a scaffold for the development of new therapeutic agents. Its primary utility lies as a key intermediate in the synthesis of more complex molecules for drug discovery and development programs.
Stability and Storage
This compound is a stable solid at room temperature. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, and protected from light.
Conclusion
This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This technical guide has summarized its key physical and chemical properties, providing a foundation for its use in research and development. Further investigation into its spectral characteristics, detailed synthetic protocols, and biological activities will undoubtedly expand its utility and contribute to the advancement of various scientific disciplines.
References
5-Chloro-1-benzothiophene-2-carboxylic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Chloro-1-benzothiophene-2-carboxylic acid (CAS No. 13771-75-0), a key intermediate in medicinal chemistry and materials science. This document outlines its physicochemical properties, predicted solubility in various solvents, and a framework for assessing its stability under different stress conditions as per international guidelines. Detailed experimental protocols are provided to enable researchers to conduct their own assessments.
Core Compound Properties
This compound is a halogenated heterocyclic compound with the following key identifiers:
| Property | Value |
| CAS Number | 13771-75-0[1][2][3] |
| Molecular Formula | C₉H₅ClO₂S[1][2][3] |
| Molecular Weight | 212.65 g/mol [1][2][3] |
| Canonical SMILES | C1=CC=C2C(=C1)SC(=C2C(=O)O)Cl |
Solubility Profile
Table 1: Predicted Aqueous Solubility of this compound
| Prediction Tool | LogS | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Solubility |
| SwissADME (ESOL) | -3.78 | 0.035 | 1.66 x 10⁻⁴ | Poorly soluble[4][5] |
| ChemAxon | -3.47 | 0.074 | 3.47 x 10⁻⁴ | Poorly soluble[6][7] |
The predicted LogS values indicate that this compound is poorly soluble in water. As a carboxylic acid, its solubility is expected to be pH-dependent, increasing in alkaline conditions due to the formation of the more soluble carboxylate salt.
Table 2: Predicted Solubility in Common Organic Solvents
While specific experimental values are not available, the general solubility of benzothiophene derivatives suggests solubility in many common organic solvents.[8] The following provides an estimation based on the properties of similar compounds.
| Solvent | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Slightly Soluble to Soluble |
| Ethanol | Slightly Soluble |
| Acetone | Slightly Soluble |
Stability Profile
A United States Biological datasheet recommends storing this compound at -20°C to ensure maximum stability.[1][3] To fully characterize its stability, forced degradation studies under various stress conditions are essential. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
Key Stability Considerations:
-
Hydrolytic Stability: As a carboxylic acid, it is generally stable against hydrolysis. However, forced studies at extreme pH and temperature are necessary to confirm this.
-
Oxidative Stability: The benzothiophene ring may be susceptible to oxidation.
-
Thermal Stability: Benzothiophene derivatives are generally thermally stable, but degradation can occur at elevated temperatures.
-
Photostability: Aromatic systems can be susceptible to photodegradation.
The following diagram illustrates a comprehensive workflow for assessing the solubility and stability of a new chemical entity like this compound.
Caption: Workflow for solubility and stability assessment.
Experimental Protocols
The following sections provide detailed methodologies for key experiments.
Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound.
-
Preparation:
-
Accurately weigh an excess amount of this compound into a glass vial.
-
Add a precise volume of the desired solvent (e.g., phosphate buffer pH 7.4, methanol, ethanol).
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand for the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
-
Quantification:
-
Analyze the filtrate using a validated stability-indicating analytical method, such as UPLC or HPLC, to determine the concentration of the dissolved compound.
-
Prepare a calibration curve with known concentrations of the compound to quantify the solubility.
-
Forced Degradation (Stress Testing) Protocol
This protocol is based on the ICH Q1A(R2) guideline and is designed to identify potential degradation pathways.[9][10][11][12]
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent.
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at an elevated temperature (e.g., 60-80°C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) and to heat with humidity (e.g., 80°C/75% RH).
-
-
Analysis:
-
Analyze the stressed samples at appropriate time points using a validated stability-indicating UPLC/HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
-
Photostability Testing Protocol
This protocol follows the ICH Q1B guideline to assess the light sensitivity of the compound.[13][14][15]
-
Sample Preparation:
-
Expose the solid compound and a solution of the compound to a light source that provides both visible and UV light.
-
Prepare a "dark control" sample, wrapped in aluminum foil to protect it from light, and store it under the same temperature and humidity conditions.
-
-
Light Exposure:
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis:
-
After exposure, analyze the light-exposed and dark control samples using a validated stability-indicating UPLC/HPLC method.
-
Compare the results to determine the extent of photodegradation.
-
The following diagram illustrates the decision-making process in a forced degradation study.
Caption: Forced degradation study workflow.
Analytical Method for Quantification
A stability-indicating analytical method is essential for both solubility and stability studies. A reverse-phase ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) method is recommended.
Table 3: Recommended UPLC/HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[13][16] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm)[9] |
| Injection Volume | 1 - 5 µL |
This method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its potential degradation products.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While experimental data is limited, the provided predicted solubility values and detailed experimental protocols offer a robust framework for researchers to perform their own comprehensive assessments. The stability of the compound should be carefully evaluated using forced degradation studies to ensure the development of stable formulations and reliable analytical methods. The provided workflows and protocols are intended to guide researchers in generating the necessary data for drug development and other scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. usbio.net [usbio.net]
- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytojournal.com [phytojournal.com]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. docs.chemaxon.com [docs.chemaxon.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Novel Validated Stability-Indicating UPLC Method for the Estimation of Naproxen and its Impurities in Bulk Drugs and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form [mdpi.com]
- 13. Stability-indicating UPLC method for determining related substances and degradants in Rivaroxaban | Semantic Scholar [semanticscholar.org]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. echemi.com [echemi.com]
- 16. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
Analytical Characterization of 5-Chloro-1-benzothiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical characterization of 5-Chloro-1-benzothiophene-2-carboxylic acid (CAS No. 13771-75-0), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectral data for this specific compound, this guide leverages data from closely related analogues and foundational analytical principles to provide a robust framework for its characterization.
Physicochemical Properties
This compound is a sulfur-containing heterocyclic compound with a carboxylic acid functional group. Its chemical structure and key physical properties are summarized below.[1][2]
| Property | Value | Reference |
| CAS Number | 13771-75-0 | [1][2] |
| Molecular Formula | C₉H₅ClO₂S | [1][2] |
| Molecular Weight | 212.65 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in non-polar organic solvents, soluble in polar organic solvents like DMSO and DMF (predicted) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, as well as the deshielding effect of the aromatic ring currents.
Predicted ¹H NMR Data (based on 6-Chloro-1-benzothiophene-2-carboxylic acid as an analogue):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 13.0 - 14.0 | broad singlet | - |
| H3 | 8.1 - 8.3 | singlet | - |
| H4, H6, H7 | 7.4 - 8.1 | multiplet |
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquisition of a standard proton spectrum.
-
Number of scans: 16-64 to achieve an adequate signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.
Predicted ¹³C NMR Data (based on 6-Chloro-1-benzothiophene-2-carboxylic acid as an analogue):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-COOH) | 163 - 165 |
| Aromatic C-Cl | 131 - 133 |
| Other Aromatic Carbons | 122 - 143 |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Proton-decoupled carbon spectrum.
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |
| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |
| C=C stretch (Aromatic) | 1450-1600 | Medium to weak |
| C-O stretch | 1210-1320 | Medium |
| C-Cl stretch | 600-800 | Medium to strong |
Experimental Protocol:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometric Data:
| Ion | m/z (relative abundance) |
| [M]⁺ (Molecular Ion) | 212/214 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes) |
| [M-OH]⁺ | 195/197 |
| [M-COOH]⁺ | 167/169 |
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrument: A mass spectrometer (e.g., GC-MS or LC-MS).
-
Parameters (for EI):
-
Ionization energy: 70 eV.
-
Mass range: 50-500 amu.
-
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is generally suitable for the analysis of aromatic carboxylic acids.
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or phosphoric acid), gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Method Development: Optimize the mobile phase gradient to achieve good separation of the main peak from any impurities.
-
Validation: Validate the method for parameters such as linearity, precision, accuracy, and specificity according to relevant guidelines.
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of experiments for the comprehensive characterization of this compound.
Caption: General workflow for the synthesis, purification, and analytical characterization.
Caption: Relationship between analytical techniques and the information they provide.
Conclusion
The analytical characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. While experimental data for this specific molecule is not widely published, a comprehensive analytical profile can be established by applying fundamental principles and leveraging data from closely related compounds. This guide provides a robust framework for researchers and drug development professionals to effectively characterize this important pharmaceutical intermediate. It is recommended that experimental data be acquired and compared with the predicted values presented herein to confirm the identity and purity of the material.
References
An In-depth Technical Guide to 5-Chloro-1-benzothiophene-2-carboxylic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1-benzothiophene-2-carboxylic acid (CAS No. 13771-75-0) is a halogenated heterocyclic compound that has garnered interest within medicinal chemistry and drug discovery. As a derivative of the benzothiophene scaffold, a privileged structure in numerous biologically active molecules, this compound serves as a valuable building block for the synthesis of more complex therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and known biological context. The information is presented to support researchers and professionals in drug development in understanding the foundational chemistry and potential applications of this molecule.
Introduction and Physicochemical Properties
This compound belongs to the class of benzothiophenes, which are bicyclic aromatic compounds consisting of a benzene ring fused to a thiophene ring. The benzothiophene core is a key pharmacophore found in a variety of pharmaceuticals, including the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[1][2] The introduction of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position modifies the electronic and steric properties of the scaffold, providing specific vectors for chemical modification and interaction with biological targets.
Physicochemical Data
Quantitative data for this compound and its immediate precursor, 5-chlorobenzo[b]thiophene, are summarized below.
| Property | This compound | 5-Chlorobenzo[b]thiophene |
| CAS Number | 13771-75-0[3][4] | 20532-33-6[5] |
| Molecular Formula | C₉H₅ClO₂S[3][4] | C₈H₅ClS[5] |
| Molecular Weight | 212.65 g/mol [3][4] | 168.64 g/mol [5] |
| Appearance | Off-white solid | Off-white to colorless solid[6] |
| Purity | ≥95% to 97.0%[7][8] | 97%[9] |
| Solubility | Slightly soluble in water[9] | Slightly soluble in water[6] |
Historical Synthesis and Discovery
While a singular, seminal "discovery" paper for this compound is not readily apparent in early literature, its synthesis falls within the broader historical development of benzothiophene chemistry. The general synthetic strategies for benzothiophene-2-carboxylic acids have been well-established for decades, and the preparation of the 5-chloro derivative follows these classical methodologies.
The most logical and historically consistent approach to its first synthesis would involve a two-step process: the formation of the 5-chlorobenzo[b]thiophene core, followed by carboxylation at the 2-position.
Key Synthetic Pathways
Two primary historical pathways for the synthesis of substituted benzothiophene-2-carboxylic acids are relevant:
-
Cyclization followed by Carboxylation: This involves first constructing the chlorinated benzothiophene ring system and then introducing the carboxylic acid group.
-
Cyclization of a Precursor Already Containing the Carboxyl Moiety: This approach builds the ring system from a starting material that already possesses the acid or an ester precursor.
The first pathway is more common for establishing the core scaffold. A plausible historical synthesis, based on well-established chemical principles and methods applied to analogous compounds, is detailed below.
Experimental Protocols: Plausible Historical Synthesis
The following protocols are based on established methodologies for the synthesis of analogous substituted benzothiophene-2-carboxylic acids, such as the 6-chloro isomer.[10] They represent a logical and chemically sound pathway that would have been employed for the initial preparation of the title compound.
Step 1: Synthesis of 5-Chlorobenzo[b]thiophene
The synthesis of the 5-chlorobenzo[b]thiophene precursor is a critical first step. A common historical method involves the acid-catalyzed cyclization of a substituted thioether.
Protocol:
-
Reaction: (4-chlorophenyl)(2,2-diethoxyethyl)sulfane is added dropwise to boiling polyphosphoric acid (PPA) in chlorobenzene.[6]
-
Reagents: (4-chlorophenyl)(2,2-diethoxyethyl)sulfane, Polyphosphoric Acid, Chlorobenzene.
-
Procedure:
-
A solution of (4-chlorophenyl)(2,2-diethoxyethyl)sulfane (1.0 eq) in chlorobenzene is prepared.
-
A mixture of polyphosphoric acid in chlorobenzene is heated to boiling.
-
The sulfane solution is added dropwise to the boiling PPA mixture over a period of 5-10 minutes.
-
The reaction is refluxed for a specified time until cyclization is complete (monitored by TLC).
-
The reaction is quenched by pouring it into a saturated ammonium chloride solution.
-
The organic phase is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluting with hexane) to yield 5-chlorobenzo[b]thiophene.[6]
-
Step 2: Synthesis of this compound
With the precursor in hand, the carboxylic acid group is introduced at the 2-position. This is typically achieved via lithiation followed by quenching with carbon dioxide (carboxylation).
Protocol:
-
Reaction: 2-lithiation of 5-chlorobenzo[b]thiophene with an organolithium reagent, followed by reaction with solid carbon dioxide.
-
Reagents: 5-Chlorobenzo[b]thiophene, n-Butyllithium (n-BuLi) in hexanes, Dry Ether or Tetrahydrofuran (THF), Solid Carbon Dioxide (dry ice).
-
Procedure:
-
5-Chlorobenzo[b]thiophene (1.0 eq) is dissolved in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C).
-
A solution of n-butyllithium in hexanes (1.1 eq) is added dropwise while maintaining the low temperature. The reaction mixture is stirred for 1-2 hours to ensure complete lithiation.
-
The reaction mixture is then poured over an excess of crushed solid carbon dioxide.
-
The mixture is allowed to warm to room temperature, after which dilute hydrochloric acid is added to protonate the carboxylate salt.
-
The aqueous and organic layers are separated. The aqueous layer is extracted with ether or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
This two-step sequence represents a robust and historically relevant workflow for the preparation of the title compound.
Caption: Plausible historical synthesis workflow for the target compound.
Biological Context and Significance
While specific biological activities for this compound itself are not extensively documented in early literature, the broader class of benzothiophene carboxylic acid derivatives is of significant interest in drug discovery. They serve as key intermediates and structural motifs in compounds targeting a range of biological pathways.
A closely related analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) , has been shown to have therapeutic effects in preclinical models of ulcerative colitis. Its mechanism of action involves the suppression of the mammalian target of rapamycin complex 1 (mTORC1) activation, a key pathway in cell metabolism, growth, and inflammation.[11] BT2 was also found to modulate the intestinal flora, suggesting a multifactorial mechanism of action.[11] This activity highlights the potential for chlorinated benzothiophene-2-carboxylic acids to serve as scaffolds for developing modulators of critical signaling pathways.
Caption: Inhibitory action of a BT2 analog on the mTORC1 signaling pathway.
Conclusion
This compound is a synthetically accessible derivative of the medicinally important benzothiophene family. Its history is intertwined with the general development of synthetic methodologies for this class of heterocycles. While not a widely studied compound in its own right, its structural similarity to biologically active molecules, such as inhibitors of the mTORC1 pathway, underscores its potential as a valuable starting material and scaffold for modern drug discovery campaigns. The detailed synthetic protocols and compiled data in this guide provide a solid foundation for researchers looking to explore the chemistry and therapeutic potential of this and related compounds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. oiccpress.com [oiccpress.com]
- 3. scbt.com [scbt.com]
- 4. usbio.net [usbio.net]
- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 7. CAS 13771-75-0: 5-CHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC AC… [cymitquimica.com]
- 8. 13771-75-0 | 5-chlorobenzo[b]thiophene-2-carboxylic acid - Aromsyn Co.,Ltd. [aromsyn.com]
- 9. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 10. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Theoretical and Computational Investigation of 5-Chloro-1-benzothiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive theoretical and computational study of 5-Chloro-1-benzothiophene-2-carboxylic acid. Due to the limited availability of specific theoretical research on this molecule, this document serves as a proposed framework for its in-depth analysis, drawing upon established computational methodologies successfully applied to analogous compounds such as 1-benzothiophene-2-carboxylic acid.[1][2] The proposed research aims to elucidate the structural, electronic, and spectroscopic properties of this compound, providing valuable data for its potential applications in medicinal chemistry and materials science.
Molecular Structure and Optimization
The initial phase of the theoretical investigation will focus on determining the optimized molecular geometry of this compound. Density Functional Theory (DFT) calculations are recommended for this purpose, as they provide a good balance between computational cost and accuracy for systems of this size.
Experimental Protocols: Geometric Optimization
-
Computational Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that has shown good results for similar organic molecules.[1][2]
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, which is well-suited for describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.[1][2]
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Procedure: The initial structure of this compound will be built using a molecular editor. A full geometry optimization will be performed in the gas phase without any symmetry constraints. The convergence criteria for the optimization will be set to the default values of the software. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum.
Data Presentation: Optimized Geometrical Parameters (Predicted)
The following tables present the expected format for the optimized geometrical parameters of this compound, which would be populated with the results from the DFT calculations.
Table 1: Predicted Bond Lengths (Å)
| Bond | Predicted Length (Å) |
| C1-C2 | Value |
| C2-S1 | Value |
| S1-C8 | Value |
| C8-C9 | Value |
| C9-C4 | Value |
| C4-C5 | Value |
| C5-Cl1 | Value |
| C5-C6 | Value |
| C6-C7 | Value |
| C7-C8 | Value |
| C2-C10 | Value |
| C10-O1 | Value |
| C10-O2 | Value |
| O2-H1 | Value |
Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)
| Atoms | Predicted Bond Angle (°) | Atoms | Predicted Dihedral Angle (°) |
| C1-C2-S1 | Value | S1-C2-C1-C9 | Value |
| C2-S1-C8 | Value | C2-S1-C8-C7 | Value |
| S1-C8-C9 | Value | C4-C5-C6-C7 | Value |
| C8-C9-C4 | Value | Cl1-C5-C6-C7 | Value |
| C9-C4-C5 | Value | C2-C10-O2-H1 | Value |
| C4-C5-Cl1 | Value | O1-C10-O2-H1 | Value |
| C2-C10-O1 | Value | ||
| C2-C10-O2 | Value | ||
| O1-C10-O2 | Value | ||
| C10-O2-H1 | Value |
Vibrational and Spectroscopic Analysis
To aid in the experimental characterization of this compound, a theoretical vibrational analysis will be performed. This will provide predicted frequencies and assignments for the fundamental vibrational modes, which can be compared with experimental FT-IR and Raman spectra. Additionally, the electronic absorption spectrum will be simulated to understand its electronic transitions.
Experimental Protocols: Spectroscopic Analysis
-
Vibrational Frequencies:
-
Method: DFT/B3LYP/6-311++G(d,p), following the geometry optimization.
-
Procedure: Harmonic vibrational frequencies will be calculated at the same level of theory as the optimization. The calculated frequencies are often systematically higher than experimental values, so a scaling factor (typically around 0.967 for B3LYP/6-311++G(d,p)) will be applied. The vibrational modes will be visualized to aid in their assignment.
-
-
UV-Vis Spectroscopy:
-
Method: Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level.
-
Procedure: The electronic excitation energies and oscillator strengths will be calculated to simulate the UV-Vis absorption spectrum. The calculations will be performed in the gas phase and in a solvent (e.g., ethanol) using a continuum solvation model like the Polarizable Continuum Model (PCM) to account for solvent effects.
-
Data Presentation: Predicted Spectroscopic Data
Table 3: Predicted Vibrational Frequencies and Assignments
| Predicted Scaled Frequency (cm⁻¹) | Predicted Unscaled Frequency (cm⁻¹) | Intensity (km/mol) | Assignment (Vibrational Mode) |
| Value | Value | Value | ν(O-H) stretch |
| Value | Value | Value | ν(C=O) stretch |
| Value | Value | Value | Aromatic ν(C-H) stretch |
| Value | Value | Value | Aromatic ν(C=C) stretch |
| Value | Value | Value | δ(O-H) in-plane bend |
| Value | Value | Value | ν(C-Cl) stretch |
| Value | Value | Value | γ(C-H) out-of-plane bend |
Table 4: Predicted Electronic Transitions (UV-Vis)
| Solvent | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution (Transition) |
| Gas | Value | Value | HOMO -> LUMO |
| Gas | Value | Value | HOMO-1 -> LUMO |
| Ethanol | Value | Value | HOMO -> LUMO |
| Ethanol | Value | Value | HOMO-1 -> LUMO |
Electronic Properties and Reactivity
Understanding the electronic properties of this compound is crucial for predicting its reactivity and potential applications. The frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) will be analyzed.
Experimental Protocols: Electronic Property Analysis
-
Frontier Molecular Orbitals (FMOs):
-
Method: DFT/B3LYP/6-311++G(d,p).
-
Procedure: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The energy gap (ΔE = E_LUMO - E_HOMO) will be determined to assess the molecule's kinetic stability and chemical reactivity. The spatial distribution of the HOMO and LUMO will be visualized to identify the electron-donating and electron-accepting regions, respectively.
-
-
Molecular Electrostatic Potential (MEP):
-
Method: DFT/B3LYP/6-311++G(d,p).
-
Procedure: The MEP will be calculated and mapped onto the electron density surface. This will provide a visual representation of the charge distribution and allow for the identification of electrophilic and nucleophilic sites.
-
Data Presentation: Predicted Electronic Properties
Table 5: Predicted Electronic Properties
| Parameter | Predicted Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Energy Gap (ΔE) | Value |
| Ionization Potential (I) | Value |
| Electron Affinity (A) | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| Chemical Softness (S) | Value |
| Electrophilicity Index (ω) | Value |
Molecular Docking and Biological Activity Prediction
Given that many benzothiophene derivatives exhibit biological activity, a molecular docking study is proposed to explore the potential interactions of this compound with relevant biological targets. For instance, based on related research, cyclooxygenase (COX) enzymes could be potential targets for anti-inflammatory activity.
Experimental Protocols: Molecular Docking
-
Target Selection: Based on the activities of similar compounds, a relevant protein target will be selected from the Protein Data Bank (PDB). For example, COX-2 (PDB ID: 5KIR) could be a target.
-
Ligand and Receptor Preparation: The optimized 3D structure of this compound will be used as the ligand. The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Software: AutoDock Vina or similar software will be used to perform the molecular docking simulations.
-
Procedure: The ligand will be docked into the active site of the receptor. The docking results will be analyzed to identify the most favorable binding poses, binding affinities (in kcal/mol), and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Visualizations
To better illustrate the proposed theoretical workflow and the relationships between the calculated properties, the following diagrams are provided.
Caption: Workflow for the proposed theoretical study.
References
- 1. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. This guide focuses on 5-Chloro-1-benzothiophene-2-carboxylic acid and its related analogs, which have emerged as a promising class of compounds with a wide range of therapeutic applications, including anticancer and antimicrobial activities. The incorporation of a chlorine atom at the 5-position of the benzothiophene ring, coupled with a carboxylic acid at the 2-position, provides a unique electronic and structural framework for molecular interactions with various biological targets. This document aims to provide a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of this compound class, serving as a valuable resource for researchers in the field of drug discovery and development.
Synthesis of Substituted Benzothiophene-2-Carboxylic Acids
The synthesis of chloro-substituted benzothiophene-2-carboxylic acids can be achieved through multi-step reaction sequences. A representative protocol for a closely related analog, 6-Chlorobenzo[b]thiophene-2-carboxylic acid, is detailed below. This synthesis involves the initial formation of the benzothiophene ring system followed by hydrolysis of an ester to yield the final carboxylic acid.
General Synthetic Workflow
The overall synthetic strategy typically involves the construction of the benzothiophene core, followed by functional group manipulations to introduce the desired substituents and the carboxylic acid moiety.
Synthetic approach for benzothiophene-2-carboxylic acids.
Quantitative Biological Data
The biological activity of benzothiophene-2-carboxylic acid analogs has been evaluated against various targets, demonstrating their potential as therapeutic agents. The following tables summarize the quantitative data for representative compounds.
Antimicrobial Activity
A series of 6-chlorobenzo[b]thiophene-2-carbohydrazide analogs have been synthesized and evaluated for their antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a key parameter to quantify the potency of these compounds.[1]
| Compound ID | Structure | MIC (µg/mL) vs. S. aureus (ATCC 25923) | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. S. aureus (Daptomycin-resistant) |
| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 4 | 4 | 4 |
Anticancer Activity (Kinase Inhibition)
Substituted 5-hydroxybenzothiophene-2-carboxamides have been investigated as multi-kinase inhibitors, which are crucial targets in cancer therapy. The half-maximal inhibitory concentration (IC50) values against a panel of kinases highlight the structure-activity relationships of these analogs.
| Compound ID | R Group on Amide Nitrogen | Clk1 IC50 (nM) | Dyrk1A IC50 (nM) | Dyrk1B IC50 (nM) | Haspin IC50 (nM) |
| 1 | H | 769 | 700 | >10000 | >10000 |
| 2 | 2-Chlorobenzyl | 769 | 700 | >10000 | >10000 |
| 3 | 3-Chlorobenzyl | 257 | 751 | 530 | >10000 |
| 12 | 3,5-Dichlorobenzyl | 744 | >10000 | >10000 | >10000 |
| 17 | 3,5-Difluorobenzyl | 168 | 495 | 242 | >10000 |
Anticancer Activity (Cell-based Assay)
The growth inhibitory (GI50) concentrations of 5-hydroxybenzothiophene-2-carboxamide analogs have been determined in various cancer cell lines, demonstrating their potential as anticancer agents.
| Compound ID | R Group on Amide Nitrogen | T24 (Bladder Cancer) GI50 (µM) |
| 1b | N-Methyl-N-(3-fluorobenzyl) | 0.85 |
| 10b | N-Methyl-N-(3,5-difluorobenzyl) | 0.43 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. The following sections provide methodologies for the synthesis of a key analog and for representative biological assays.
Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic Acid[1]
General Procedure:
-
To a solution of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (14.1 mmol, 1 eq.) in ethanol (15 mL), a solution of 3N sodium hydroxide (28.2 mmol, 2 eq.) is added.[1]
-
The solution is stirred at room temperature overnight.[1]
-
The reaction mixture is then concentrated under vacuum.[1]
-
The residue is diluted with water (75 mL) and acidified with 1N hydrochloric acid.[1]
-
The aqueous layer is extracted with ethyl acetate.[1]
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum to yield the product.[1]
Workflow for the hydrolysis of the ethyl ester.
Antimicrobial Susceptibility Testing (MIC Determination)[1]
Broth Microdilution Method:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus) to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Kinase Inhibition Assay
General Protocol:
-
Kinase reactions are typically performed in a buffer solution containing ATP and a suitable substrate.
-
Test compounds are serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of the kinase enzyme.
-
After incubation for a specific time at a controlled temperature, the reaction is stopped.
-
The amount of product formed (or substrate consumed) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the compound concentration.
Signaling Pathways
Benzothiophene derivatives have been shown to exert their anticancer effects by inhibiting various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.
Kinase Inhibition in Cancer
Many cancers are driven by aberrant kinase activity. Inhibitors of kinases such as Clk1, Dyrk1A, and Dyrk1B can interfere with critical cellular processes like pre-mRNA splicing and cell cycle regulation, leading to apoptosis of cancer cells.
Inhibition of cancer-related kinases.
Conclusion
This compound and its analogs represent a versatile and promising scaffold in drug discovery. The data presented in this guide highlight their potential as both antimicrobial and anticancer agents. The structure-activity relationships derived from the available data provide a rational basis for the design of new, more potent, and selective compounds. The detailed experimental protocols offer a practical resource for researchers aiming to synthesize and evaluate new derivatives in this chemical class. Further exploration of this scaffold is warranted to fully elucidate its therapeutic potential and to develop novel drug candidates for a range of diseases.
References
Methodological & Application
Synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of an ethyl ester intermediate, followed by its hydrolysis to yield the target carboxylic acid. The protocols provided are based on established methodologies for analogous compounds and are adapted for the specific synthesis of the 5-chloro derivative.
Application Notes
This compound and its derivatives are significant scaffolds in the development of novel therapeutic agents. The benzothiophene core is a key structural motif in a variety of biologically active molecules. The presence of the carboxylic acid functional group at the 2-position and a chlorine atom at the 5-position allows for diverse chemical modifications, making it a versatile building block for combinatorial chemistry and lead optimization in drug discovery programs.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the synthesis of Ethyl 5-chloro-1-benzothiophene-2-carboxylate, followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
The following protocols are adapted from the synthesis of the analogous 6-chloro isomer and are proposed for the synthesis of this compound.
Step 1: Synthesis of Ethyl 5-chloro-1-benzothiophene-2-carboxylate
This procedure outlines the synthesis of the ethyl ester intermediate via a cyclization reaction. A plausible starting material for this reaction is 2-fluoro-5-chlorobenzaldehyde or 2-bromo-5-chlorobenzaldehyde.
Caption: Workflow for the synthesis of the ethyl ester intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Proposed Amount (mmol) |
| 2-Fluoro-5-chlorobenzaldehyde | 158.55 | 5.20 |
| Ethyl thioglycolate | 120.17 | 6.20 |
| Potassium carbonate (K₂CO₃) | 138.21 | 5.70 |
| Anhydrous Dimethylformamide (DMF) | - | 10 mL |
| Diethyl ether (Et₂O) | - | As needed |
| Sodium sulfate (Na₂SO₄) | - | As needed |
| Methanol (MeOH) | - | As needed |
Procedure:
-
Under a dry and inert atmosphere (e.g., nitrogen), combine 2-fluoro-5-chlorobenzaldehyde (5.20 mmol, 1 eq.), ethyl thioglycolate (6.20 mmol, 1.2 eq.), and potassium carbonate (5.70 mmol, 1.1 eq.) in anhydrous DMF (10 mL).
-
Stir the reaction mixture at 60 °C for 2 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL).
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Recrystallize the resulting residue from methanol to yield the purified product, Ethyl 5-chloro-1-benzothiophene-2-carboxylate.
Step 2: Hydrolysis of Ethyl 5-chloro-1-benzothiophene-2-carboxylate
This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid product.
Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount |
| Ethyl 5-chloro-1-benzothiophene-2-carboxylate | 240.70 | 14.1 mmol (1 eq.) |
| Ethanol (EtOH) | - | 15 mL |
| 3N Sodium Hydroxide (NaOH) | - | 28.2 mmol (2 eq.) |
| 1N Hydrochloric Acid (HCl) | - | As needed |
| Ethyl Acetate (EtOAc) | - | As needed |
| Sodium Sulfate (Na₂SO₄) | - | As needed |
| Water (H₂O) | - | 75 mL |
Procedure:
-
Dissolve Ethyl 5-chloro-1-benzothiophene-2-carboxylate (14.1 mmol, 1 eq.) in ethanol (15 mL).
-
To this solution, add a 3N solution of sodium hydroxide (28.2 mmol, 2 eq.).
-
Stir the resulting solution at room temperature overnight.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water (75 mL).
-
Acidify the aqueous solution with 1N hydrochloric acid until a precipitate forms.
-
Extract the precipitate with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the solution under vacuum to yield this compound.
Quantitative Data
The following table summarizes the expected and reported yields for the synthesis of the analogous 6-chlorobenzothiophene derivatives, which can serve as a benchmark for the synthesis of the 5-chloro isomer.
| Step | Product | Reported Yield for 6-Chloro Isomer (%) |
| 1 | Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | 96% |
| 2 | 6-Chlorobenzo[b]thiophene-2-carboxylic acid | 87% |
Data adapted from "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus"[1].
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.
-
Anhydrous solvents and inert atmosphere conditions are critical for the success of the ester synthesis step.
-
Use caution when working with strong acids and bases.
References
Synthesis of 5-Chloro-1-benzothiophene-2-carboxylic Acid: A Detailed Guide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed synthetic protocols for the preparation of 5-Chloro-1-benzothiophene-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary synthesis route involves a two-step process commencing with the condensation of a substituted benzaldehyde with an ethyl thioglycolate, followed by ester hydrolysis. This guide presents a comprehensive overview of the starting materials, reaction conditions, and expected yields, alongside detailed experimental procedures and data visualization to facilitate reproducible and efficient synthesis.
Introduction
This compound and its derivatives are significant scaffolds in the development of novel therapeutic agents and functional organic materials. The presence of the benzothiophene core, coupled with the chloro and carboxylic acid functionalities, offers a versatile platform for further chemical modifications. This document outlines a reliable and high-yielding synthetic pathway to this target compound.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process. The initial step involves the formation of the benzothiophene ring system via the reaction of a halogenated benzaldehyde with ethyl thioglycolate. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.
Caption: Overall synthetic scheme for this compound.
Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis of this compound.
Table 1: Synthesis of Ethyl 5-chloro-1-benzothiophene-2-carboxylate
| Starting Materials | Reagents | Solvent | Temperature | Time | Product | Yield |
| 2-Fluoro-4-chlorobenzaldehyde | Ethyl thioglycolate, K₂CO₃ | DMF | 60 °C | 2 h | Ethyl 5-chloro-1-benzothiophene-2-carboxylate | 96%[1] |
Table 2: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |
| Ethyl 5-chloro-1-benzothiophene-2-carboxylate | NaOH (3N aq.) | EtOH | Room Temp. | Overnight | This compound | 87%[1] |
Table 3: Spectroscopic Data for this compound [1]
| Nucleus | Solvent | Chemical Shifts (δ ppm) |
| ¹H NMR | DMSO-d₆ | 13.57 (bs, 1H), 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H) |
| ¹³C NMR | DMSO-d₆ | 163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60 |
Experimental Protocols
Step 1: Synthesis of Ethyl 5-chloro-1-benzothiophene-2-carboxylate
Caption: Experimental workflow for the synthesis of the ester intermediate.
Methodology: [1]
-
Under a dried and inert atmosphere (N₂), combine 2-fluoro-4-chlorobenzaldehyde (5.20 mmol, 1 eq.), ethyl thioglycolate (6.20 mmol, 1.2 eq.), and K₂CO₃ (5.70 mmol, 1.1 eq.) in anhydrous DMF (10 mL).
-
Stir the resulting solution at 60 °C for 2 hours.
-
After the reaction is complete, dilute the mixture with water (20 mL).
-
Extract the aqueous layer with Et₂O.
-
Dry the combined organic extracts over Na₂SO₄ and concentrate under vacuum.
-
Recrystallize the residue from MeOH and filter to obtain the product as yellow crystals.
Step 2: Synthesis of this compound
Caption: Experimental workflow for the hydrolysis to the final product.
Methodology: [1]
-
Dissolve ethyl 5-chloro-1-benzothiophene-2-carboxylate (14.1 mmol, 1 eq.) in EtOH (15 mL).
-
Add a solution of 3N NaOH (28.2 mmol, 2 eq.) to the reaction mixture.
-
Stir the solution at room temperature overnight.
-
Concentrate the reaction mixture under vacuum.
-
Dilute the residue with H₂O (75 mL) and acidify with 1N HCl.
-
Extract the aqueous layer with EtOAc.
-
Dry the combined organic extracts over Na₂SO₄ and concentrate under vacuum to yield the final product as a white powder.
Conclusion
The described two-step synthesis provides an efficient and high-yielding route to this compound. The use of readily available starting materials and straightforward reaction conditions makes this protocol suitable for laboratory-scale synthesis and adaptable for larger-scale production. The provided data and detailed protocols are intended to support researchers in the successful preparation of this important synthetic intermediate.
References
Laboratory Preparation of 5-Chloro-1-benzothiophene-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is approached via a robust two-step process involving the initial formation of an ethyl ester intermediate followed by its hydrolysis.
Overview of the Synthetic Pathway
The laboratory preparation of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the synthesis of ethyl 5-chloro-1-benzothiophene-2-carboxylate. This is followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid product. This method is analogous to established procedures for similar benzothiophene derivatives and offers a reliable route to the target compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-chloro-1-benzothiophene-2-carboxylate
This procedure is adapted from a general method for the synthesis of substituted benzo[b]thiophene-2-carboxylates.
Materials:
-
2-Fluoro-4-chlorobenzaldehyde
-
Ethyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-4-chlorobenzaldehyde (1.0 eq.) in anhydrous DMF.
-
To this solution, add ethyl thioglycolate (1.2 eq.) and potassium carbonate (1.1 eq.).
-
Heat the reaction mixture to 60°C and stir for 2 hours.
-
After cooling to room temperature, dilute the mixture with water and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from methanol to obtain pure ethyl 5-chloro-1-benzothiophene-2-carboxylate.
Step 2: Hydrolysis of Ethyl 5-chloro-1-benzothiophene-2-carboxylate
This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid.[1]
Materials:
-
Ethyl 5-chloro-1-benzothiophene-2-carboxylate
-
Ethanol (EtOH)
-
3 N Sodium hydroxide (NaOH) solution
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 5-chloro-1-benzothiophene-2-carboxylate (1.0 eq.) in ethanol.
-
Add a 3 N aqueous solution of sodium hydroxide (2.0 eq.).
-
Stir the mixture at room temperature overnight.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to a pH of approximately 2-3 with 1 N hydrochloric acid, which will cause the product to precipitate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
| Parameter | Value | Reference |
| Final Product | This compound | |
| CAS Number | 13771-75-0 | [2][3] |
| Molecular Formula | C₉H₅ClO₂S | [2] |
| Molecular Weight | 212.65 g/mol | [2] |
| Appearance | Off-white solid | [2] |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 5-Chloro-1-benzothiophene-2-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 5-Chloro-1-benzothiophene-2-carboxylic acid and its derivatives. This scaffold is a key building block in the development of therapeutic agents targeting a range of diseases, most notably in the fields of anticoagulation, metabolic disorders, and infectious diseases. The following sections detail the key applications, present quantitative biological data, provide experimental protocols for relevant assays, and visualize the associated biological pathways and experimental workflows.
Application as a Scaffold for Factor Xa Inhibitors in Anticoagulant Therapy
The 5-chloro-substituted thiophene ring is a critical component in the design of potent and selective oral anticoagulants. The most prominent example is its role as a key intermediate in the synthesis of Rivaroxaban, a direct Factor Xa (FXa) inhibitor.[1]
Mechanism of Action: Direct FXa inhibitors function by binding to the active site of Factor Xa, a crucial enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby disrupting the formation of fibrin clots.[2][3] The 5-chlorothiophene moiety of Rivaroxaban fits into the S1 pocket of the FXa active site, contributing to the compound's high affinity and selectivity.[4]
Quantitative Data: Biological Activity of Rivaroxaban
The following table summarizes the in vitro inhibitory activity of Rivaroxaban, a derivative of 5-chlorothiophene-2-carboxamide.
| Compound | Target | Assay Type | K_i_ (nM) | IC_50_ (nM) | Reference |
| Rivaroxaban (BAY 59-7939) | Human Factor Xa | Enzyme Inhibition | 0.4 | - | [5] |
| Rivaroxaban (BAY 59-7939) | Prothrombinase | Enzyme Inhibition | - | 2.1 | [5] |
| Rivaroxaban (BAY 59-7939) | Endogenous FXa (Human Plasma) | Anticoagulation | - | 21 | [5] |
Experimental Protocol: Chromogenic Factor Xa Inhibition Assay
This protocol outlines a standard method for determining the in vitro inhibitory activity of a test compound against Factor Xa.
1. Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which is specifically cleaved by Factor Xa to produce a colored product, is used for detection. The color intensity is inversely proportional to the inhibitory activity of the test compound.
2. Materials:
-
Human Factor Xa
-
Factor Xa chromogenic substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 7.4)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare a series of dilutions of the test compound in Tris-HCl buffer.
-
In a 96-well plate, add the test compound dilutions, a positive control (a known FXa inhibitor), and a negative control (buffer with solvent).
-
Add a solution of human Factor Xa to each well and incubate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the chromogenic reaction by adding the Factor Xa substrate to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC_50_ value.
Visualization: Factor Xa Inhibition and Synthesis Workflow
Caption: Mechanism of Factor Xa Inhibition.
Caption: General experimental workflow.
Application as a Scaffold for PPARγ Agonists in Metabolic Diseases
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and insulin sensitivity. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes. The benzothiophene scaffold has been explored for the development of PPARγ modulators. While specific data for this compound derivatives as PPARγ agonists is limited, a structurally related chloro-substituted compound has demonstrated PPARγ agonist activity.[6]
Mechanism of Action: PPARγ agonists bind to the ligand-binding domain of the PPARγ receptor. This binding induces a conformational change that leads to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.[7][8]
Quantitative Data: PPARγ Agonist Activity
The following table provides an example of a chloro-substituted compound with PPARγ agonist activity.
| Compound | Target | Assay Type | Effect | Reference |
| 2-Hydroxyethyl 5-chloro-4,5-didehydrojasmonate | PPARγ | Transcriptional Activity | Significantly increased | [6] |
Experimental Protocol: PPARγ Reporter Gene Assay
This protocol describes a cell-based assay to measure the activation of PPARγ by a test compound.
1. Principle: This assay utilizes a cell line that has been engineered to express the PPARγ receptor and a reporter gene (e.g., luciferase) under the control of a PPRE. When a PPARγ agonist activates the receptor, the reporter gene is transcribed, and the resulting protein's activity (e.g., light emission from luciferase) is measured.
2. Materials:
-
A suitable mammalian cell line (e.g., HEK293T)
-
Expression plasmids for human PPARγ and RXR
-
A reporter plasmid containing a PPRE-driven luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound
-
Positive control (e.g., Rosiglitazone)
-
Luciferase assay reagent
-
Luminometer
3. Procedure:
-
Co-transfect the cells with the PPARγ, RXR, and PPRE-luciferase plasmids using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound, a positive control, and a vehicle control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the logarithm of the test compound concentration to determine the EC_50_ value.
Visualization: PPARγ Signaling Pathway
Caption: PPARγ Signaling Pathway.
Application as a Scaffold for Antibacterial Agents
Derivatives of the benzothiophene core, including substituted 5-Chloro-1-benzothiophene-2-carboxylic acids, have been investigated for their antibacterial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data: Antibacterial Activity of Benzothiophene Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative benzothiophene derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | 4 | [9] |
| Tetrahydrobenzothiophene derivative 3b | Escherichia coli | 1.11 (µM) | [2] |
| Tetrahydrobenzothiophene derivative 3b | Pseudomonas aeruginosa | 1.00 (µM) | [2] |
| Tetrahydrobenzothiophene derivative 3b | Salmonella | 0.54 (µM) | [2] |
| Tetrahydrobenzothiophene derivative 3b | Staphylococcus aureus | 1.11 (µM) | [2] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
1. Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.
2. Materials:
-
Test compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
3. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in CAMHB directly in the wells of a 96-well microplate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound) and a positive control well (a known antibiotic).
-
Incubate the microplate at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 3. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939--an oral, direct Factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Peroxisome Proliferator-activated Receptor (PPAR)γ Agonist 2-Hydroxyethyl 5-chloro-4,5-didehydrojasmonate Exerts Anti-Inflammatory Effects in Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-1-benzothiophene-2-carboxylic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-benzothiophene-2-carboxylic acid is a versatile heterocyclic building block crucial in medicinal chemistry. Its rigid benzothiophene core, substituted with a reactive carboxylic acid group and a chlorine atom, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This document outlines its primary applications as a key intermediate in the development of pharmaceuticals, including anticoagulants like Rivaroxaban and novel antimicrobial agents. Detailed protocols and data are provided to support drug discovery and development efforts.
Physicochemical Properties
A clear understanding of the intermediate's properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClO₂S | [1] |
| Molecular Weight | 162.59 g/mol | [1] |
| CAS Number | 24065-33-6 | [1] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 154-158 °C | [1] |
| Boiling Point | ~287.0 °C | [1] |
| Purity (Assay) | ≥97.0% | [1] |
Application Note 1: Synthesis of Rivaroxaban (Anticoagulant)
The most prominent application of this compound is as a critical intermediate in the synthesis of Rivaroxaban, a potent and selective direct Factor Xa inhibitor.[1][2] Rivaroxaban is widely prescribed for the prevention and treatment of thromboembolic disorders.[3]
Mechanism of Action: Targeting the Coagulation Cascade
Rivaroxaban functions by directly inhibiting Factor Xa (FXa), a key enzyme at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade.[4][5] Inhibition of FXa prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing thrombin generation and subsequent fibrin clot formation.[3][5]
Quantitative Activity of Rivaroxaban
The efficacy of Rivaroxaban highlights the importance of its synthetic precursors.
| Parameter | Value | Target |
| Ki (Inhibitory Constant) | 0.4 nmol/L | Human Factor Xa |
| IC₅₀ (Prothrombinase-bound) | 2.1 nmol/L | Factor Xa |
| IC₅₀ (Clot-associated) | 75 nmol/L | Factor Xa |
| Table data sourced from Perzborn et al.[4][5][6] |
General Synthetic Workflow
The synthesis of Rivaroxaban from this compound typically involves the activation of the carboxylic acid to form an acyl chloride, which is then coupled with the key oxazolidinone amine intermediate.[2][7]
Application Note 2: Synthesis of Novel Antimicrobial Agents
The benzothiophene scaffold is a recognized pharmacophore in the development of antimicrobial agents. Derivatives of this compound, particularly acylhydrazones, have shown promising activity against multidrug-resistant bacteria.[8][9]
Antimicrobial Activity
A study by Cocu et al. demonstrated that a derivative of a similar compound, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited significant antibacterial activity.[8][9]
| Compound | Organism | Activity |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | MIC = 4 µg/mL |
| Table data sourced from Cocu et al.[8][9] |
Experimental Protocol: Synthesis of Benzothiophene Acylhydrazones
This protocol is adapted from the synthesis of similar benzothiophene acylhydrazones and outlines the conversion of the carboxylic acid to the final active compound.[8][9][10]
Step 1: Synthesis of Tert-butyl 2-(6-chlorobenzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate
-
To a solution of 6-chlorobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM), add tert-butyl carbazate (1.0 eq) and a coupling agent such as DCC (1.2 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove byproducts (e.g., DCU).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the protected hydrazide intermediate. A 79% yield has been reported for this step with a similar substrate.[8]
Step 2: Deprotection to form 6-Chlorobenzo[b]thiophene-2-carbohydrazide
-
Dissolve the protected hydrazide intermediate (1.0 eq) in anhydrous DCM.
-
Add Trifluoroacetic acid (TFA) (20.0 eq) and stir the solution at room temperature for 18 hours.[9]
-
Co-evaporate the mixture with toluene under reduced pressure to yield the crude carbohydrazide as a solid, which can be used in the next step without further purification.
Step 3: Synthesis of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide
-
To a solution of the crude carbohydrazide (1.0 eq) in methanol, add pyridine-2-carbaldehyde (1.0 eq).
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 2 hours.[8]
-
Cool the reaction mixture and concentrate it in vacuo.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., EtOAc) to obtain the final acylhydrazone product.[8]
Application Note 3: Broader Therapeutic Potential
The benzothiophene scaffold is a privileged structure in drug discovery, and derivatives of this compound are being explored for a wide range of other therapeutic targets.
Potential Therapeutic Areas
-
PPAR Modulators: Benzothiophene derivatives have been identified as Peroxisome Proliferator-Activated Receptor (PPAR) modulators, particularly PPARγ and PPARδ agonists.[11][12][13] These targets are implicated in metabolic diseases such as type 2 diabetes and atherosclerosis.[12][13]
-
RORγt Modulators: Tetrahydro-benzothiophene derivatives have been discovered as potent inverse agonists of the Retinoic acid receptor-related orphan receptor γt (RORγt), a key target for autoimmune and inflammatory diseases.[14][15]
-
Anti-inflammatory and Analgesic Agents: The core structure is present in compounds showing anti-inflammatory and analgesic properties.[9]
-
Anticancer Agents: Certain benzothiophene derivatives have been investigated for their potential as anticancer agents.[9]
Conclusion
This compound is a high-value pharmaceutical intermediate with proven application in the synthesis of the blockbuster anticoagulant Rivaroxaban. Furthermore, its chemical tractability makes it an attractive starting point for the development of new therapeutics targeting a range of conditions, from bacterial infections to metabolic and autoimmune diseases. The protocols and data presented here provide a foundational resource for researchers engaged in the synthesis and evaluation of novel benzothiophene-based drug candidates.
References
- 1. innospk.com [innospk.com]
- 2. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rivaroxaban - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of substituted thiophene and benzothiophene derivates on PPARgamma expression and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antimicrobial Screening of 5-Chloro-1-benzothiophene-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial screening of 5-Chloro-1-benzothiophene-2-carboxylic acid derivatives. This document includes detailed experimental protocols for common antimicrobial assays, representative data for structurally similar compounds, and insights into the potential mechanism of action.
Introduction
Benzothiophene derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, and the this compound scaffold represents a promising starting point for the design of new therapeutic agents. The presence of the chlorine atom at the 5-position can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with microbial targets.
Data Presentation
While specific antimicrobial data for a comprehensive series of this compound derivatives is not extensively available in the public domain, the following tables present data for structurally related compounds, providing a valuable reference for expected activity.
Note: The data below is for 6-chlorobenzo[b]thiophene-2-carbohydrazide derivatives, which are close structural analogs of the target compounds. This information is intended to serve as a representative example of the potential antimicrobial efficacy of this class of molecules.
Table 1: Minimum Inhibitory Concentration (MIC) of 6-Chlorobenzo[b]thiophene-2-carbohydrazide Derivatives against Staphylococcus aureus
| Compound ID | Derivative Structure | S. aureus ATCC 29213 MIC (µg/mL) | S. aureus MRSA 1 MIC (µg/mL) | S. aureus DRSA 2 MIC (µg/mL) |
| II.a | (E)-6-chloro-N'-(phenylmethylene)benzo[b]thiophene-2-carbohydrazide | > 64 | > 64 | > 64 |
| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 4 | 4 | 4 |
| II.c | (E)-6-chloro-N'-(1-(pyridin-2-yl)ethylidene)benzo[b]thiophene-2-carbohydrazide | 8 | 8 | 8 |
| II.d | (E)-6-chloro-N'-(4-fluorobenzylidene)benzo[b]thiophene-2-carbohydrazide | 16 | 16 | 16 |
| Vancomycin | (Standard Antibiotic) | 1 | 1 | 2 |
*Data adapted from "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus". MRSA: Methicillin-Resistant S. aureus; DRSA: Daptomycin-Resistant S. aureus.[1][2]
Experimental Protocols
The following are detailed protocols for standard antimicrobial screening assays that can be employed to evaluate novel this compound derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in the appropriate sterile broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum in broth without the test compound) and a negative control (broth only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Agar Well Diffusion Assay for Zone of Inhibition
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity.
Materials:
-
Test compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer or pipette tips
-
Incubator
Protocol:
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes.
-
Allow the agar to solidify completely.
-
-
Inoculation:
-
Prepare a standardized microbial inoculum as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Evenly swab the entire surface of the agar plate to create a lawn of bacteria.
-
-
Application of Test Compounds:
-
Using a sterile cork borer, create wells in the agar.
-
Add a known concentration of the test compound solution into each well.
-
A solvent control should also be included.
-
-
Incubation and Measurement:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.
-
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: General workflow for the antimicrobial screening of novel compounds.
Proposed Mechanism of Action: Disruption of Bacterial Cell Membrane
Some studies suggest that benzothiophene derivatives may exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death.
Caption: Proposed mechanism involving bacterial cell membrane disruption.
References
Application Notes and Protocols: 5-Chloro-1-benzothiophene-2-carboxylic Acid in the Synthesis of Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the synthesis of Factor Xa inhibitors utilizing 5-chloro-1-benzothiophene-2-carboxylic acid and its structural analog, 5-chlorothiophene-2-carboxylic acid. While the initial focus was on the benzothiophene derivative, the prevalent and well-documented synthetic routes to potent Factor Xa inhibitors, such as Rivaroxaban, utilize the thiophene core. This document will focus on the synthesis of Rivaroxaban as a prime example, detailing the reaction protocols, presenting key quantitative data, and illustrating the relevant biological and chemical pathways.
Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.[1] 5-chlorothiophene-2-carboxylic acid serves as a crucial building block in the synthesis of Rivaroxaban, a potent and selective direct Factor Xa inhibitor.[2]
Coagulation Cascade and Mechanism of Action of Factor Xa Inhibitors
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways, making it an attractive target for anticoagulants. By inhibiting Factor Xa, drugs like Rivaroxaban prevent the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin.
Caption: The Coagulation Cascade and the inhibitory action of Rivaroxaban on Factor Xa.
Quantitative Data of Rivaroxaban
The efficacy of a Factor Xa inhibitor is determined by its binding affinity and inhibitory constants. The following table summarizes key quantitative data for Rivaroxaban.
| Parameter | Value | Species | Notes |
| Ki (Inhibition Constant) | 0.4 nM | Human | Competitive inhibition of Factor Xa.[1] |
| IC50 (Half-maximal inhibitory concentration) | 0.7 nM | Human | Cell-free assay.[3] |
| IC50 (Prothrombinase activity) | 2.1 nM | - | Inhibition of the prothrombinase complex.[1] |
| Selectivity | >10,000-fold | Human | Greater selectivity for Factor Xa over other serine proteases.[3] |
Experimental Protocols
The following section details the synthetic protocols for the preparation of Rivaroxaban from 5-chlorothiophene-2-carboxylic acid.
Synthesis of Rivaroxaban: An Overview
The synthesis of Rivaroxaban from 5-chlorothiophene-2-carboxylic acid typically involves the activation of the carboxylic acid to form a more reactive species, such as an acid chloride, which is then coupled with the amine-containing oxazolidinone core.
Caption: General workflow for the synthesis of Rivaroxaban.
Detailed Experimental Protocol for the Synthesis of Rivaroxaban
This protocol is a compilation of methodologies described in the scientific literature.[4]
Step 1: Activation of 5-Chlorothiophene-2-carboxylic acid
-
To a suspension of 5-chlorothiophene-2-carboxylic acid (1.3 g, 7.6 mmol) in a suitable solvent such as toluene (10 mL), add thionyl chloride (10 mL).[4]
-
Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2 hours.[4]
-
After the reaction is complete, remove the excess thionyl chloride by evaporation under vacuum.
-
The resulting residue, 5-chlorothiophene-2-carbonyl chloride, is dissolved in anhydrous dichloromethane (20 mL) for the next step.[4]
Step 2: Coupling with the Oxazolidinone Core
-
In a separate flask, prepare a mixture of 4-(4-((5S)-5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (1.1 g, 3.8 mmol) and triethylamine (5 mL) in anhydrous dichloromethane (40 mL).[4]
-
Cool the mixture to 0 °C in an ice bath.
-
To this cooled mixture, add the solution of 5-chlorothiophene-2-carbonyl chloride dropwise.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then for an additional 2 hours at room temperature.[4]
Step 3: Work-up and Purification
-
Filter the reaction mixture to remove any precipitated salts.
-
Wash the filter cake with dichloromethane (3 x 15 mL).[4]
-
Combine the filtrate and washings and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Rivaroxaban.
Conclusion
5-Chlorothiophene-2-carboxylic acid is a pivotal starting material in the synthesis of the Factor Xa inhibitor Rivaroxaban. The synthetic route is efficient and scalable, involving the activation of the carboxylic acid and subsequent amidation. The resulting product, Rivaroxaban, exhibits high potency and selectivity for Factor Xa, making it an effective oral anticoagulant for the management of thromboembolic diseases. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
Application Notes and Protocols: The Role of 5-Chloro-1-benzothiophene-2-carboxylic Acid in the Synthesis of Rivaroxaban
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the critical role of 5-Chloro-1-benzothiophene-2-carboxylic acid as a key intermediate in the synthesis of the anticoagulant drug, Rivaroxaban. This document outlines the common synthetic strategies, provides detailed experimental protocols, and presents quantitative data to assist researchers and professionals in the development and optimization of Rivaroxaban synthesis.
Introduction
Rivaroxaban, an orally active direct factor Xa inhibitor, is a widely used anticoagulant for the prevention and treatment of thromboembolic disorders.[1][2] The synthesis of this complex molecule involves several key steps, with the final convergent step being the acylation of the advanced amine intermediate with a derivative of this compound. This carboxylic acid derivative provides the essential 5-chlorothiophene-2-carboxamide moiety that is crucial for the pharmacological activity of Rivaroxaban.
Role in the Synthetic Pathway
The primary role of this compound in Rivaroxaban synthesis is to serve as the precursor to the acylating agent that forms the final amide bond. The carboxylic acid itself is not reactive enough for direct amidation under mild conditions. Therefore, it is typically activated by converting it into a more reactive acylating species. The most common strategies involve the formation of an acyl chloride or the use of coupling agents.
The generalized final step of Rivaroxaban synthesis is depicted below:
References
5-Chloro-1-benzothiophene-2-carboxylic Acid in Materials Science: An Emerging Field of Research
Researchers, scientists, and drug development professionals are beginning to explore the potential of 5-Chloro-1-benzothiophene-2-carboxylic acid beyond its traditional use as a pharmaceutical intermediate. While its application in materials science is a nascent field with limited published data, its inherent molecular structure—a rigid, planar benzothiophene core coupled with a reactive carboxylic acid group—suggests significant promise for the development of novel functional materials.
This compound's aromatic and heterocyclic nature makes it an attractive building block for creating advanced materials with tailored electronic and photophysical properties. Potential applications are envisioned in the realms of organic electronics, metal-organic frameworks (MOFs), and specialized polymers. These materials could find use in devices such as organic light-emitting diodes (OLEDs), sensors, and conductive plastics.
Hypothetical Applications and Future Research Directions
While specific quantitative data and established experimental protocols for this compound in materials science are not yet widely available, its properties suggest several promising research avenues:
-
Organic Semiconductors: The fused ring system of the benzothiophene moiety can facilitate π-π stacking, a key interaction for charge transport in organic semiconductors. Polymers or small molecules incorporating this unit could be investigated for their performance in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.
-
Luminescent Materials: Benzothiophene derivatives are known to exhibit fluorescence. By coordinating this compound with various metal ions, it may be possible to synthesize novel luminescent metal complexes or MOFs. These materials could have applications in OLEDs, chemical sensing, and bio-imaging.
-
Metal-Organic Frameworks (MOFs): The carboxylic acid group provides a coordination site for metal ions, making this molecule a potential organic linker for the construction of MOFs. The resulting frameworks could exhibit interesting properties for gas storage, catalysis, or as sensors, with the chloro- and sulfur-functionalized pores offering unique host-guest chemistry.
General Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of materials incorporating this compound. These are intended as a starting point for research and development, and specific conditions will need to be optimized.
Synthesis of a Coordination Polymer/MOF
This protocol describes a general approach to synthesizing a coordination polymer or MOF using this compound as an organic linker.
Materials:
-
This compound
-
A metal salt (e.g., Zinc acetate, Copper nitrate)
-
A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF))
-
Glass reaction vial or autoclave
Procedure:
-
In a glass vial, dissolve this compound and the chosen metal salt in the solvent. The molar ratio of ligand to metal will influence the resulting structure and should be systematically varied.
-
Seal the vial and place it in a programmable oven or a solvothermal reactor.
-
Heat the mixture to a temperature between 80°C and 150°C and hold for 24 to 72 hours. The slow cooling that follows is often crucial for the formation of high-quality crystals.
-
After cooling to room temperature, crystals of the coordination polymer or MOF may have formed.
-
Isolate the crystals by filtration, wash with fresh solvent to remove unreacted starting materials, and dry under vacuum.
Characterization:
The resulting material should be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction to assess phase purity, and thermogravimetric analysis to evaluate thermal stability. Spectroscopic methods such as FT-IR and UV-Vis can confirm the incorporation of the ligand.
Polymerization via Esterification
This protocol outlines a general method for synthesizing a polyester incorporating this compound.
Materials:
-
This compound
-
A diol (e.g., Ethylene glycol, 1,4-Butanediol)
-
An acid catalyst (e.g., p-Toluenesulfonic acid)
-
A high-boiling point solvent (e.g., Toluene, Xylene) with a Dean-Stark apparatus
Procedure:
-
Combine this compound, the diol, and a catalytic amount of the acid catalyst in a round-bottom flask equipped with a Dean-Stark trap and a condenser.
-
Add the solvent and heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Characterization:
The resulting polymer should be characterized by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity. NMR and FT-IR spectroscopy can be used to confirm the polymer structure. Thermal properties can be assessed by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Data Presentation
As this is an emerging area of research, there is no established quantitative data to present in tabular format. Researchers entering this field will be at the forefront of generating and publishing such data. Key properties to measure and report would include:
-
For MOFs: Crystal system, space group, unit cell parameters, pore size, surface area, gas adsorption capacity, and luminescent properties (excitation/emission wavelengths, quantum yield).
-
For Polymers: Molecular weight (Mn, Mw), polydispersity index (PDI), glass transition temperature (Tg), melting temperature (Tm), thermal decomposition temperature (Td), and electronic properties (HOMO/LUMO levels, charge carrier mobility).
Visualizations
The following diagrams illustrate hypothetical workflows and relationships relevant to the study of this compound in materials science.
Application Notes and Protocols: 5-Chloro-1-benzothiophene-2-carboxylic Acid and Its Derivatives in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the experimental applications of 5-Chloro-1-benzothiophene-2-carboxylic acid and its structurally related analogs. While this specific compound is a valuable synthetic intermediate, its derivatives have emerged as potent modulators of key biological targets, demonstrating significant potential in therapeutic areas such as metabolic disorders and infectious diseases. This document details the biological activities, quantitative data, and experimental protocols for the application of these compounds in enzyme inhibition and antimicrobial assays.
I. Application as Enzyme Inhibitors: Targeting Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)
Derivatives of this compound have been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK).[1][2] BDK is a key enzyme that negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which plays a crucial role in the catabolism of branched-chain amino acids (BCAAs). Inhibition of BDK leads to the activation of BCKDC, promoting the breakdown of BCAAs. Elevated levels of BCAAs are associated with metabolic diseases such as maple syrup urine disease and have been linked to insulin resistance. Therefore, inhibitors of BDK are of significant interest for the development of therapeutics for these conditions.
Quantitative Data: BDK Inhibition
The inhibitory potency of this compound derivatives against BDK has been quantified by determining their half-maximal inhibitory concentration (IC50) values.
| Compound | Target | IC50 (μM) | Reference Compound | IC50 (μM) |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK | 3.19 | (S)-CPP | - |
| 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) | BDK | - | - | - |
(S)-CPP refers to (S)-α-chlorophenylpropionate, another known allosteric BDK inhibitor.[1][2]
Signaling Pathway: BDK-Mediated Regulation of BCKDC
The following diagram illustrates the signaling pathway involving BDK and the mechanism of action for benzothiophene-2-carboxylic acid derivatives.
Caption: Inhibition of BDK by benzothiophene carboxylate derivatives prevents the phosphorylation and inactivation of BCKDC, leading to increased BCAA metabolism.
Experimental Protocol: BDK Inhibition Assay
This protocol describes a fluorescence-based high-throughput screening assay to determine the IC50 of test compounds against BDK.[3]
Materials:
-
Recombinant BDK enzyme
-
Recombinant BCKDC components (E1 and E2 subunits)
-
ADP Hunter™ Assay Kit (DiscoveRx) or similar ADP detection system
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT, 0.02% (v/v) Tween 20, and 0.1 mg/ml bovine serum albumin
-
Test compounds (e.g., 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) dissolved in DMSO
-
ATP
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical concentration range for IC50 determination would be from 100 nM to 316 μM in a 3.162-fold dilution series.
-
Enzyme and Substrate Preparation: Prepare a master mix containing BDK (0.2 μM), E1 (6 μM), and E2 (0.5 μM) in the assay buffer.
-
Assay Reaction:
-
Dispense the test compound dilutions into the assay plate.
-
Add the enzyme/substrate master mix to each well.
-
Incubate the plate at 25°C for 10 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 25°C.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP Hunter™ Assay kit according to the manufacturer's instructions. This typically involves adding the kit reagents, incubating, and then reading the fluorescence at an excitation of 530 nm and an emission of 590 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
II. Application as Antimicrobial Agents
Various derivatives of benzothiophene have demonstrated promising antimicrobial activity against a range of bacterial pathogens, including multidrug-resistant strains.[4][5] The core structure of this compound can be modified to generate novel compounds with potent antibacterial properties.
Quantitative Data: Antibacterial Activity
The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| Tetrahydrobenzothiophene derivatives | E. coli ATCC 25922 | Moderate to good |
| P. aeruginosa ATCC 27853 | Moderate to good | |
| Salmonella ATCC 12022 | Moderate to good | |
| S. aureus ATCC 25922 | Moderate to good | |
| Benzo[b]thiophene acylhydrazones | S. aureus (various strains) | 4 - >128 |
Note: "Moderate to good" indicates that various derivatives within this class showed a range of activities, with some exhibiting significant potency.[4][6]
Experimental Workflow: Antimicrobial Screening
The following diagram outlines a general workflow for the screening and evaluation of benzothiophene derivatives for antimicrobial activity.
Caption: General workflow for the synthesis and antimicrobial evaluation of benzothiophene derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against bacteria using the broth microdilution method.[6][7]
Materials:
-
Test compounds (benzothiophene derivatives) dissolved in DMSO.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or McFarland standards for inoculum standardization.
-
Incubator (37°C).
-
Positive control antibiotic (e.g., ciprofloxacin, gentamicin).[6]
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Compound Dilution:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
-
Controls:
-
Positive Control: A well containing the bacterial inoculum in broth without any test compound.
-
Negative Control (Sterility Control): A well containing broth only, with no bacteria or test compound.
-
Solvent Control: A well containing the bacterial inoculum and the highest concentration of DMSO used.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
These application notes and protocols provide a framework for the investigation of this compound derivatives as potential therapeutic agents. The demonstrated activity of these compounds as enzyme inhibitors and antimicrobial agents highlights the value of the benzothiophene scaffold in medicinal chemistry and drug discovery.
References
- 1. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chloro-Substituted Benzothiophene Carboxylic Acids
Important Notice: While your request specified the synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid, a comprehensive search of available scientific literature and patent databases did not yield specific, detailed synthetic protocols, challenges, or quantitative data for this particular isomer. The majority of public-domain information relates to the synthesis of 5-chlorothiophene-2-carboxylic acid, a different class of compound.
Therefore, to provide a valuable and technically accurate resource, this guide will focus on a closely related, documented positional isomer: 6-Chloro-1-benzothiophene-2-carboxylic acid . The principles, challenges, and troubleshooting steps outlined here are likely to be highly relevant for the synthesis of other chloro-substituted benzothiophene carboxylic acids, including the 5-chloro isomer.
This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of 6-Chloro-1-benzothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to 6-Chloro-1-benzothiophene-2-carboxylic acid?
A common and effective method involves a multi-step synthesis starting from a substituted thiophenol. A typical sequence includes the S-alkylation of 4-chlorothiophenol with ethyl chloroacetate, followed by a Dieckmann condensation or a similar cyclization reaction to form the benzothiophene core, and subsequent hydrolysis of the resulting ester to the carboxylic acid.
Q2: I am experiencing low yields in the cyclization step. What are the potential causes?
Low yields in the cyclization to form the benzothiophene ring are a common challenge. Several factors could be at play:
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Incomplete S-alkylation: Ensure the initial S-alkylation of the thiophenol is complete before proceeding. Unreacted thiophenol can interfere with the cyclization.
-
Base selection: The choice of base for the cyclization is critical. Strong bases like sodium ethoxide or potassium tert-butoxide are often used. The stoichiometry and reaction conditions (temperature, solvent) must be carefully optimized.
-
Reaction temperature: The cyclization reaction is often temperature-sensitive. Temperatures that are too low may result in an incomplete reaction, while temperatures that are too high can lead to decomposition and side product formation.
-
Moisture: The presence of moisture can quench the strong base and inhibit the reaction. Ensure all reagents and solvents are anhydrous.
Q3: My final product is difficult to purify. What are common impurities and how can I remove them?
Common impurities can include unreacted starting materials, the intermediate ester, and side-products from the cyclization.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) is often effective for removing most impurities.
-
Chromatography: If recrystallization is insufficient, column chromatography on silica gel may be necessary.
-
Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials. For example, washing with a non-polar solvent can remove less polar impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of S-alkylation product | Incomplete deprotonation of thiophenol. | Use a slight excess of a suitable base (e.g., potassium carbonate, sodium hydride). Ensure the reaction is stirred efficiently. |
| Reaction time is too short. | Monitor the reaction by TLC to ensure completion. | |
| Formation of multiple products in cyclization | Incorrect base stoichiometry. | Carefully control the amount of base used. An excess of base can lead to side reactions. |
| Reaction temperature is too high. | Optimize the reaction temperature. A lower temperature may improve selectivity. | |
| Incomplete hydrolysis of the ester | Insufficient amount of base or acid for hydrolysis. | Use a sufficient excess of NaOH or H₂SO₄. |
| Reaction time is too short. | Monitor the hydrolysis by TLC and allow the reaction to proceed to completion. | |
| Product is an oil and does not solidify | Presence of impurities. | Attempt to purify a small sample by chromatography to see if a solid can be obtained. Try triturating the oil with a non-polar solvent like hexanes. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. |
Experimental Protocol: Synthesis of 6-Chloro-1-benzothiophene-2-carboxylic acid
This protocol is adapted from documented synthetic procedures and should be performed by qualified personnel in a suitable laboratory setting.
Step 1: Synthesis of Ethyl 2-((4-chlorophenyl)thio)acetate
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To a solution of 4-chlorothiophenol (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or used directly in the next step if sufficiently pure.
Step 2: Cyclization to Ethyl 6-Chloro-1-benzothiophene-2-carboxylate
-
Prepare a solution of a strong base, such as sodium ethoxide, by dissolving sodium metal (1.2 equivalents) in anhydrous ethanol.
-
To this solution, add the crude ethyl 2-((4-chlorophenyl)thio)acetate (1 equivalent) dropwise at a controlled temperature (e.g., 0-10 °C).
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and quench by pouring it into ice-water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude ester.
Step 3: Hydrolysis to 6-Chloro-1-benzothiophene-2-carboxylic acid
-
Suspend the crude ethyl 6-chloro-1-benzothiophene-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (3-5 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until all the starting ester has been consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl until no more precipitate forms.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 6-Chloro-1-benzothiophene-2-carboxylic acid.
Quantitative Data Summary
| Step | Product | Typical Yield | Typical Purity (by HPLC) |
| 1 | Ethyl 2-((4-chlorophenyl)thio)acetate | 85-95% | >95% |
| 2 | Ethyl 6-Chloro-1-benzothiophene-2-carboxylate | 70-85% | >90% (crude) |
| 3 | 6-Chloro-1-benzothiophene-2-carboxylic acid | 80-90% | >98% (after recrystallization) |
Experimental Workflow Diagram```dot
Caption: Troubleshooting logic for synthesis optimization.
Technical Support Center: Purification of 5-Chloro-1-benzothiophene-2-carboxylic acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Chloro-1-benzothiophene-2-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Product has a yellow or brown tint. | Residual organic impurities or colored byproducts from synthesis. | 1. Perform a purification step using activated carbon in the recrystallization solvent. 2. Ensure complete removal of any catalysts used during synthesis, as some metal complexes are colored.[1] |
| Oily product instead of solid crystals after recrystallization. | 1. The compound may be impure, leading to melting point depression. 2. The cooling process was too rapid. 3. The chosen solvent is not appropriate. | 1. Attempt to re-purify the material using another method, such as acid-base extraction, to remove impurities before recrystallization.[1] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal of the pure compound.[1] 5. Re-evaluate the recrystallization solvent system. |
| Low recovery of product after acid-base extraction. | 1. Incorrect pH during extraction or precipitation. 2. Formation of emulsions. 3. The product has some solubility in the aqueous layer. | 1. To extract the acid into the aqueous layer as its salt, ensure the pH is at least 2-3 units above the pKa. To recover the acid, the pH should be at least 2-3 units below the pKa.[1][2] 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of celite. 3. If no solid precipitates upon acidification, extract the acidified aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[3][4] |
| Broad or incorrect melting point. | The sample is impure or still wet. | 1. Repeat the purification process (e.g., recrystallization). 2. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.[1] |
| Compound streaks on TLC plate during column chromatography. | The compound is highly polar and is interacting strongly with the acidic silica gel. | 1. Add a small amount of a polar solvent like methanol to the eluent.[5] 2. Add a small percentage (e.g., 0.1-1%) of acetic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of the carboxylic acid.[6] 3. Consider using a different stationary phase like alumina or a reversed-phase (C18) column.[5][7] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: A combination of acid-base extraction followed by recrystallization is typically the most effective strategy. Acid-base extraction is excellent for removing neutral and basic impurities.[4][8][9] Recrystallization is then used to remove any remaining closely related acidic impurities to yield a highly pure product.[2]
Q2: How do I select an appropriate solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For carboxylic acids, common choices include ethanol, methanol, water, or mixtures like ethanol/water.[2][10] You should perform small-scale solubility tests with various solvents to find the optimal one for this compound.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, but it can be challenging due to the polarity of the carboxylic acid group, which may lead to streaking on a standard silica gel column.[11][12] If column chromatography is necessary, consider using a mobile phase containing a small amount of acetic or formic acid to improve the peak shape.[6] Alternatively, reversed-phase chromatography (e.g., with a C18 column) can be a good option for polar compounds.[7]
Q4: How can I remove unreacted starting materials or neutral byproducts?
A4: Acid-base extraction is the best method for this.[13] By dissolving your crude product in an organic solvent (like diethyl ether or ethyl acetate) and washing with an aqueous base (like sodium bicarbonate or sodium hydroxide), the acidic this compound will be converted to its salt and move into the aqueous layer.[3][9] Neutral impurities will remain in the organic layer, which can then be discarded. The pure acid can be recovered by acidifying the aqueous layer and collecting the precipitate.[4]
Q5: What analytical techniques can I use to confirm the purity of my final product?
A5: The purity of the final product can be confirmed by several methods:
-
Melting Point Analysis: A sharp melting point that matches the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound (approx. 1 g) in a suitable organic solvent (e.g., 20 mL of diethyl ether or ethyl acetate) in a separatory funnel.
-
Base Wash: Add 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.[4]
-
Repeat Extraction: Add another 10 mL of NaHCO₃ solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. This ensures complete extraction of the acid.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). A precipitate of the pure carboxylic acid should form.[14][15][16]
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is for purifying the solid product obtained after initial workup or extraction.
-
Solvent Selection: In a test tube, add a small amount of the crude acid and a few drops of a potential solvent (e.g., ethanol/water). Heat the mixture. If the solid dissolves when hot and reappears when cool, the solvent is suitable. An ethanol/water mixture is often effective for aromatic carboxylic acids.[2]
-
Dissolution: Place the crude, dry acid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If carbon was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.[1]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the pure crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Principle of purification by acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. vernier.com [vernier.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. columbia.edu [columbia.edu]
- 13. researchgate.net [researchgate.net]
- 14. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 15. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 16. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a significantly lower than expected yield. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to side product formation.
-
Improper Stoichiometry of Reagents: The molar ratios of the reactants are critical for maximizing yield.
-
Solution: Carefully control the molar ratios of your reagents. For the n-butyllithium route, the molar ratio of 2-chlorothiophene to n-butyllithium is recommended to be 1:(1.05-1.5).[3] In the one-pot synthesis from 2-thiophenecarboxaldehyde, specific molar ratios of chlorinating agent to the starting material and sodium hydroxide are key.[4]
-
-
Moisture in the Reaction: Some synthetic routes are sensitive to moisture, especially those involving organometallic reagents like Grignard reagents or n-butyllithium.[4]
-
Solution: Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Formation of Byproducts: The formation of undesired side products, such as dichlorinated species, can significantly reduce the yield of the target compound.[3]
-
Solution: Employing a regioselective synthesis method can prevent the formation of such byproducts. The use of n-butyllithium to direct the carboxylation at the 5-position of 2-chlorothiophene is an effective strategy to avoid over-chlorination.[3]
-
Issue 2: Difficulty in Product Purification
Q: I am struggling to purify the final product. What are the common impurities and how can I remove them?
A: Purification challenges often arise from the presence of unreacted starting materials or side products formed during the reaction.
-
Presence of Dichloro-2-thiophenic acids: A common and difficult-to-remove impurity is the dichlorinated byproduct, which can form during the chlorination of 2-thiophenecarboxylic acid.[3]
-
Solution: Prevention is key. Using a method that avoids direct chlorination of the thiophene ring, such as the n-butyllithium method, can circumvent this issue.[3] If this impurity is present, repeated recrystallization may be necessary, although it can lead to yield loss.
-
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.
-
Solution: Monitor the reaction to ensure completion. Purification can be achieved through extraction and recrystallization. For example, after quenching the reaction, the aqueous phase can be extracted with a solvent like dichloromethane to remove organic impurities before acidifying to precipitate the product.[1][4]
-
-
Other Side Products: Depending on the synthetic route, other byproducts may form.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several synthetic pathways have been established, each with its own advantages and disadvantages. The choice of route often depends on the availability of starting materials, scalability, and desired purity. Common starting materials include:
Q2: Can you provide a general protocol for a high-yield synthesis?
A2: A one-pot synthesis starting from 2-thiophenecarboxaldehyde offers a streamlined process suitable for industrial production.[1][4]
Experimental Protocol: One-Pot Synthesis from 2-Thiophenecarboxaldehyde
-
Chlorination of 2-Thiophenecarboxaldehyde: A chlorinating agent is introduced to 2-thiophenecarboxaldehyde and the reaction is allowed to proceed at a controlled temperature to form the intermediate, 5-chloro-2-thiophenecarboxaldehyde. This intermediate is used directly in the next step without isolation.[1]
-
Oxidation: The intermediate is slowly added to a pre-cooled sodium hydroxide solution, maintaining the temperature below 30°C.[1] Chlorine gas is then introduced, and the reaction is kept at a controlled temperature (e.g., 15-30°C) for several hours.[1][4]
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the reaction is quenched, for example, with sodium sulfite.[1][4] Impurities are removed by extraction with an organic solvent. The pH of the aqueous phase is then adjusted with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the crude this compound.[1][4] The solid product is collected by filtration and can be further purified by recrystallization.[1][4]
Q3: How can I minimize the environmental impact of the synthesis?
A3: The choice of synthetic route can significantly impact the environmental footprint.
-
The synthesis utilizing n-butyllithium is described as being more environmentally friendly with low waste (gas, water, and industrial residue).[3]
-
One-pot syntheses are generally preferred as they reduce the number of steps, solvent usage, and waste generated from isolating intermediates.[1][4]
-
Older methods, such as those involving the haloform reaction with 5-chloro-2-acetylthiophene, are known to produce a large amount of wastewater.[3]
Data Summary
Table 1: Comparison of Different Synthesis Routes
| Starting Material | Key Reagents | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| 2-Chlorothiophene | n-Butyllithium, CO₂ | High (not explicitly quantified in abstract) | High (avoids over-chlorination) | High selectivity, environmentally friendly.[3] | Requires anhydrous conditions and cryogenic temperatures.[3] |
| 2-Thiophenecarboxaldehyde | Chlorinating agent, NaOH, Cl₂ | 93.8%[6] | 99.98% (HPLC)[6] | One-pot procedure, suitable for industrial scale.[1][4] | Involves the use of chlorine gas. |
| 5-Chloro-2-acetylthiophene | Sodium chlorite, Potassium dihydrogen phosphate | 68.7% - 82.5%[5] | 98.2% - 99.2% (HPLC)[5] | Milder oxidation conditions. | Starting material can be expensive and difficult to prepare.[1] |
| 5-Chloro-2-bromothiophene | Magnesium, CO₂ | Not specified | Not specified | Standard Grignard reaction methodology. | Requires preparation of Grignard reagent under anhydrous conditions.[2] |
Visualized Workflows
Caption: One-pot synthesis workflow from 2-thiophenecarboxaldehyde.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 5. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 6. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Chloro-1-benzothiophene-2-carboxylic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid. Due to limited direct literature on the side reactions for this specific molecule, this guide is based on established principles of organic chemistry and analogous reactions for similar benzothiophene syntheses.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and plausible route involves the preparation of a substituted phenylthioacetic acid followed by an intramolecular cyclization. A typical sequence begins with the reaction of 4-chlorothiophenol with an alpha-haloacetate (e.g., ethyl chloroacetate) to form the corresponding ethyl (4-chlorophenyl)thioacetate. This intermediate is then cyclized under appropriate conditions to form the benzothiophene ring, followed by hydrolysis of the ester to yield the final carboxylic acid.
Q2: My cyclization reaction is giving a low yield. What are the possible reasons?
Low yields in the cyclization to form the benzothiophene ring can be attributed to several factors:
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Inefficient activation: The cyclization step often requires an activating agent, such as a strong acid or a dehydrating agent, to promote the intramolecular reaction. Incomplete activation will result in a sluggish and low-yielding reaction.
-
Suboptimal reaction temperature: The temperature for the cyclization is critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the starting material or product and the formation of tars.
-
Presence of impurities: Impurities in the starting (4-chlorophenyl)thioacetate, such as unreacted 4-chlorothiophenol or di-substituted products, can interfere with the cyclization reaction.
-
Incorrect stoichiometry of reagents: The molar ratio of the substrate to the cyclizing agent is crucial and should be optimized.
Q3: I am observing multiple spots on my TLC plate after the cyclization reaction. What could be the side products?
The formation of multiple products is a common issue. Potential side products can include:
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Unreacted starting material: Incomplete reaction is a frequent cause of extra spots on a TLC plate.
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Over-chlorination or other electrophilic substitution: The benzothiophene ring is susceptible to further electrophilic substitution, which could lead to di-chlorinated or other substituted byproducts.
-
Polymerization: Under harsh reaction conditions, polymerization of the starting material or product can occur, leading to a complex mixture of high molecular weight compounds.
-
Isomeric products: Depending on the cyclization conditions, there is a possibility of forming isomeric benzothiophene products, although the formation of the linear 5-chloro isomer is generally favored from a 4-chlorophenyl precursor.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Final Product | Incomplete hydrolysis of the ester. | Increase the reaction time or the concentration of the base (e.g., NaOH or KOH) during the hydrolysis step. Ensure the reaction mixture is sufficiently heated to drive the reaction to completion. |
| Inefficient cyclization. | Optimize the choice and amount of the cyclizing agent (e.g., polyphosphoric acid, Eaton's reagent). Perform small-scale experiments to screen different agents and concentrations. | |
| Decomposition of product. | If the product is sensitive to the reaction conditions, consider using milder reagents or lowering the reaction temperature. A nitrogen atmosphere may be beneficial to prevent oxidative decomposition. | |
| Product is Difficult to Purify | Presence of starting materials. | Ensure the reaction has gone to completion by TLC or LC-MS analysis before workup. If necessary, adjust reaction time, temperature, or reagent stoichiometry. |
| Formation of isomeric byproducts. | Purification by column chromatography using a carefully selected solvent system may be required to separate isomers. Recrystallization can also be an effective purification method if a suitable solvent is found. | |
| Presence of tar-like impurities. | Avoid excessively high reaction temperatures. Ensure starting materials are pure. An activated carbon treatment of the crude product solution may help to remove some colored impurities before crystallization. | |
| Inconsistent Results | Variability in starting material quality. | Use starting materials of high purity. If synthesizing the (4-chlorophenyl)thioacetate precursor in-house, ensure it is thoroughly purified before the cyclization step. |
| Moisture sensitivity of reagents. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially if using moisture-sensitive cyclizing agents. |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is outlined below. Note: This is a generalized procedure and may require optimization.
Step 1: Synthesis of Ethyl (4-chlorophenyl)thioacetate
-
To a solution of 4-chlorothiophenol (1.0 eq) in a suitable solvent such as ethanol or acetone, add a base like sodium hydroxide or potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature until the thiophenol has completely dissolved to form the thiophenolate salt.
-
To this solution, add ethyl chloroacetate (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl (4-chlorophenyl)thioacetate, which can be purified by vacuum distillation or column chromatography.
Step 2: Cyclization to Ethyl 5-Chloro-1-benzothiophene-2-carboxylate
-
Add the purified ethyl (4-chlorophenyl)thioacetate (1.0 eq) to a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid).
-
Heat the mixture with stirring. The optimal temperature will depend on the chosen cyclizing agent and should be determined experimentally (e.g., 80-120 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ethyl 5-chloro-1-benzothiophene-2-carboxylate.
Step 3: Hydrolysis to this compound
-
Dissolve the crude ethyl 5-chloro-1-benzothiophene-2-carboxylate in a mixture of ethanol and an aqueous solution of a strong base like sodium hydroxide (e.g., 10-20% NaOH).
-
Heat the mixture to reflux and monitor the reaction by TLC until the ester has been completely hydrolyzed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer to a low pH (e.g., pH 1-2) with a strong acid like concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid).
Visualizing Reaction Pathways and Side Reactions
The following diagrams illustrate the proposed synthetic pathway and potential side reactions.
Caption: Proposed synthetic pathway for this compound.
Caption: Potential side reactions during the cyclization step.
Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-1-benzothiophene-2-carboxylic acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the precursor, 5-chlorothiophene-2-carboxylic acid?
A1: Several common methods exist for the synthesis of 5-chlorothiophene-2-carboxylic acid, each with its own advantages and disadvantages. The choice of method often depends on the available starting materials, scale, and safety considerations. The primary routes include:
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One-Pot Synthesis from 2-Thiophenecarboxaldehyde: This method involves the chlorination of 2-thiophenecarboxaldehyde followed by in-situ oxidation to the carboxylic acid.[1][2][3][4] It is an efficient process suitable for large-scale production.
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Friedel-Crafts Acylation of 2-Chlorothiophene: This route uses 2-chlorothiophene and trichloroacetyl chloride in the presence of a Lewis acid like aluminum trichloride, followed by hydrolysis to yield the desired product.[5]
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Grignard Reaction: This approach involves the formation of a Grignard reagent from 5-chloro-2-bromothiophene, which is then reacted with carbon dioxide.[5] This method requires anhydrous conditions.
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Oxidation of 5-Chloro-2-acetylthiophene: If 5-chloro-2-acetylthiophene is readily available, it can be oxidized to the corresponding carboxylic acid using oxidizing agents like sodium chlorite.[5]
Q2: I am observing low yields in the one-pot synthesis of 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde. What are the potential causes?
A2: Low yields in this one-pot synthesis can often be attributed to several factors. Careful control of reaction parameters is crucial. Potential issues include:
-
Incomplete Chlorination: The initial chlorination of 2-thiophenecarboxaldehyde may be incomplete. Ensure the molar ratio of the chlorinating agent to the starting material is optimized.
-
Suboptimal Reaction Temperature: Temperature control during both the chlorination and oxidation steps is critical. The initial dropping of the aldehyde into the sodium hydroxide solution is often performed at low temperatures (-5 to 0 °C) to manage the exothermicity.[2][5] The subsequent chlorination and oxidation steps are typically carried out at a controlled temperature, for instance, between 15-30 °C.[2][5]
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Incorrect pH during Workup: The final product is precipitated by acidifying the reaction mixture. Ensure the pH is adjusted to the optimal range (typically 1-2) to maximize the precipitation of the carboxylic acid.[5]
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Formation of Byproducts: Over-chlorination can lead to the formation of dichlorinated thiophene derivatives, which can be difficult to separate.
Q3: What is a plausible synthetic route to get to the final product, this compound, from its thiophene precursor?
A3: A common and effective strategy to form the benzothiophene ring system from a thiophene precursor is through an intramolecular cyclization reaction. A plausible two-step approach starting from a derivative of 5-chlorothiophene-2-carboxylic acid would be:
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Palladium-Catalyzed Cross-Coupling: A Suzuki or similar cross-coupling reaction can be used to introduce an aryl group at the 3-position of the thiophene ring. For this, 3-bromo-5-chlorothiophene-2-carboxylic acid (or its ester) can be coupled with a suitable boronic acid, such as 2-chlorophenylboronic acid.
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Intramolecular C-H Arylation: The resulting 3-aryl-5-chlorothiophene-2-carboxylic acid derivative can then undergo an intramolecular palladium-catalyzed C-H activation and arylation to form the fused benzene ring, yielding the final this compound.
Q4: I am having trouble with the intramolecular cyclization to form the benzothiophene ring. What are some common issues?
A4: Intramolecular cyclizations, particularly those involving C-H activation, can be sensitive to reaction conditions. Common problems include:
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Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the starting materials or solvent. Ensure all reagents are of high purity and the solvent is anhydrous if required.
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Incorrect Ligand Choice: The choice of phosphine ligand for the palladium catalyst is often crucial for successful C-H activation. Ligand screening may be necessary to find the optimal one for your specific substrate.
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Suboptimal Base and Solvent: The base and solvent system plays a critical role in the catalytic cycle. A combination of a suitable base (e.g., a carbonate or phosphate) and a high-boiling polar aprotic solvent (e.g., DMF, DMAc) is often used.
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Steric Hindrance: Steric hindrance around the reacting centers can impede the cyclization. Modifying the substituents on the aryl ring or the thiophene may be necessary.
-
Side Reactions: Decarboxylation of the carboxylic acid group at high temperatures is a potential side reaction. It might be advantageous to perform the cyclization on an ester derivative and hydrolyze it in a subsequent step.
Troubleshooting Guides
Synthesis of 5-Chlorothiophene-2-carboxylic acid (One-Pot Method)
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting material. Extend the reaction time if necessary. |
| Suboptimal temperature control | Use an ice bath to maintain the temperature during the initial addition of the aldehyde.[2][5] Carefully control the temperature during the chlorination and oxidation steps as specified in the protocol.[2][5] | |
| Incorrect pH during workup | Use a pH meter to accurately adjust the pH to 1-2 for complete precipitation of the product.[5] | |
| Product is impure (oily or discolored) | Presence of over-chlorinated byproducts | Use the stoichiometric amount of chlorinating agent. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). |
| Incomplete quenching of excess oxidant | Ensure complete quenching of the oxidizing agent with a reducing agent like sodium sulfite before acidification. | |
| Reaction is sluggish or does not start | Purity of starting materials | Ensure the 2-thiophenecarboxaldehyde is pure. Distill it before use if necessary. |
| Inactive reagents | Use fresh sodium hydroxide solution and chlorinating agent. |
Intramolecular Cyclization to this compound
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Catalyst inefficiency or deactivation | Screen different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands. Ensure anhydrous and inert reaction conditions. |
| Incorrect base or solvent | Optimize the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., DMF, DMAc, toluene). | |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. | |
| Formation of side products | Decarboxylation | Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before cyclization and deprotect afterwards. |
| Intermolecular coupling | Run the reaction at high dilution to favor the intramolecular pathway. | |
| Difficulty in product isolation/purification | Product is soluble in the aqueous phase during workup | Carefully adjust the pH during extraction. Use a suitable organic solvent for extraction. |
| Impurities co-elute during chromatography | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Data Presentation
Table 1: Reaction Parameters for the One-Pot Synthesis of 5-Chlorothiophene-2-carboxylic acid
| Parameter | Value/Range | Reference |
| Starting Material | 2-Thiophenecarboxaldehyde | [1][2][3][4] |
| Step 1: Chlorination | ||
| Chlorinating Agent | Chlorine gas | [2][5] |
| Molar Ratio (Chlorine:Aldehyde) | 1.05:1 - 1.5:1 | [1] |
| Temperature | -5 to 25 °C | [1] |
| Reaction Time | 1 - 3 hours | [1] |
| Step 2: Oxidation | ||
| Oxidizing Agent | Chlorine gas in NaOH solution | [2][5] |
| Molar Ratio (NaOH:Intermediate) | 2.2:1 - 3.5:1 | [1] |
| Molar Ratio (Chlorine:Intermediate) | 0.95:1 - 1.5:1 | [1] |
| Temperature | 15 - 30 °C | [2][5] |
| Reaction Time | 4 - 8 hours | [5] |
| Workup | ||
| Quenching Agent | Sodium sulfite solution | [5] |
| pH for Precipitation | 1 - 2 | [5] |
| Recrystallization Solvent | Ethanol/Water | [5] |
| Typical Purity | 92% (crude), >98% (recrystallized) | [5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 5-Chlorothiophene-2-carboxylic acid
This protocol is adapted from literature procedures.[2][5]
-
Preparation of the reaction mixture: In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, add 2-thiophenecarboxaldehyde.
-
Chlorination: Cool the vessel to a temperature between -10 to 30 °C. Introduce chlorine gas while maintaining the temperature. The molar ratio of chlorine to 2-thiophenecarboxaldehyde should be approximately 1.05:1 to 1.5:1.[1] Stir the mixture for 1-3 hours after the addition is complete. The intermediate, 5-chloro-2-thiophenecarboxaldehyde, is used in the next step without isolation.[1]
-
Oxidation: In a separate vessel, prepare a solution of sodium hydroxide. Cool this solution to between -5 and 0 °C. Slowly add the reaction mixture containing 5-chloro-2-thiophenecarboxaldehyde to the cold sodium hydroxide solution, ensuring the temperature does not exceed 30 °C. After the addition is complete, slowly bubble chlorine gas into the mixture while maintaining the temperature between 15 and 30 °C. Continue the reaction for 4-8 hours.
-
Workup and Isolation: Monitor the reaction by TLC until the starting material disappears. Cool the reaction mixture to 5-10 °C and quench any excess chlorine by adding a 10% aqueous solution of sodium sulfite until a starch-iodide paper test is negative. Add an organic solvent like dichloromethane to extract any organic impurities. Separate the aqueous layer and slowly add 30% hydrochloric acid to adjust the pH to 1-2, which will precipitate the product as a white solid.
-
Purification: Filter the solid product and wash it with cold water. For further purification, recrystallize the crude product from an ethanol/water mixture to obtain 5-chlorothiophene-2-carboxylic acid with a purity of >98%.[5]
Protocol 2: Proposed Synthesis of this compound via Intramolecular Cyclization
This is a proposed protocol based on general methods for benzothiophene synthesis. Optimization will be required.
-
Esterification of 5-chlorothiophene-2-carboxylic acid: Convert the carboxylic acid to its methyl or ethyl ester using standard procedures (e.g., refluxing in methanol or ethanol with a catalytic amount of sulfuric acid).
-
Bromination at the 3-position: Brominate the ester from the previous step at the 3-position using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent like DMF or CCl₄.
-
Suzuki Coupling: In a reaction vessel under an inert atmosphere, dissolve the 3-bromo-5-chlorothiophene-2-carboxylate in a suitable solvent system (e.g., toluene/ethanol/water). Add 2-chlorophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2 equivalents). Heat the reaction mixture to reflux and monitor by TLC. After completion, perform an aqueous workup and purify the product by column chromatography.
-
Intramolecular C-H Arylation: To the 3-(2-chlorophenyl)-5-chlorothiophene-2-carboxylate, add a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), a phosphine ligand (e.g., P(o-tol)₃, 20 mol%), and a base (e.g., K₂CO₃, 2 equivalents) in a high-boiling solvent like DMAc. Heat the mixture at an elevated temperature (e.g., 120-150 °C) under an inert atmosphere. Monitor the reaction for the formation of the cyclized product.
-
Hydrolysis: After purification of the cyclized ester, hydrolyze it to the carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water). Acidify the reaction mixture to precipitate the final product, this compound. Purify by recrystallization if necessary.
Mandatory Visualization
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 5-Chloro-1-benzothiophene-2-carboxylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the preparation of 5-Chloro-1-benzothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Our troubleshooting guide is designed to address common issues encountered during the synthesis of this compound.
Q1: My overall yield is significantly lower than expected. What are the common causes?
A1: Low yields in this synthesis can stem from several factors. The most common culprits are incomplete reactions, formation of side products, and losses during workup and purification. It is crucial to monitor the reaction progress closely using techniques like TLC or HPLC to ensure the starting material is fully consumed.[1][2] Inadequate temperature control is another frequent issue; some synthetic routes require specific temperature ranges to avoid degradation or side reactions.[1][3][4]
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired product?
A2: The formation of multiple products often points to issues with regioselectivity, especially during chlorination steps. For syntheses starting from 2-thiophenecarboxaldehyde, ensuring the chlorinating agent is added under controlled conditions is key to selectively obtaining the 5-chloro isomer.[2][3] Alternative starting materials, such as 2-chlorothiophene, can offer better control over the position of incoming functional groups.[1][4] The choice of solvent and catalyst can also significantly influence the reaction's selectivity.
Q3: The reaction seems to stall and does not go to completion. What should I investigate?
A3: A stalled reaction can be due to several factors. Firstly, verify the quality and reactivity of your reagents, as impurities or degradation can inhibit the reaction. For reactions involving organometallic intermediates, such as those using n-butyllithium, strict anhydrous and anaerobic conditions are paramount to prevent quenching of the reactive species.[4] Catalyst deactivation can also be a cause in catalytic routes. Finally, ensure that the reaction temperature is optimal for the specific synthetic method you are employing.
Q4: I am struggling with the purification of the final product, leading to significant losses. What are the recommended purification methods?
A4: Purification of this compound typically involves recrystallization.[1][2] A common method is to dissolve the crude product in a mixture of ethanol and water, heat to reflux to ensure complete dissolution, and then allow it to cool slowly to form pure crystals.[1][2] The choice of solvent is critical to minimize product loss. If impurities are difficult to remove by recrystallization, column chromatography may be an alternative, though care must be taken to choose an appropriate solvent system to avoid product degradation.
Q5: What are the key safety precautions I should take during this synthesis?
A5: Many of the reagents used in the synthesis of this compound are hazardous. For instance, thionyl chloride is corrosive and reacts violently with water.[5] Organolithium reagents like n-butyllithium are pyrophoric.[4] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always handle reactive reagents under an inert atmosphere (e.g., nitrogen or argon) when required.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes various synthetic routes for the preparation of this compound, highlighting key parameters and reported yields.
| Starting Material | Key Reagents | Solvent | Temperature | Yield (%) | Purity (%) | Reference |
| 2-Thiophenecarboxaldehyde | Cl₂, NaOH | Water, Dichloromethane | -5 to 30°C | 92 (crude) | 92 | [1][3] |
| 2-Chlorothiophene | n-Butyllithium, CO₂ | Tetrahydrofuran | ≤ -30°C | - | - | [4] |
| 5-Chloro-2-acetylthiophene | Sodium chlorite, Potassium dihydrogen phosphate | Acetone | 20-30°C | 68.7 - 84.9 | 98.2 - 99.4 | [6] |
| 2-Chlorothiophene | Trichloroacetyl chloride, AlCl₃, NaOH | - | - | - | - | [1] |
| 5-Chloro-2-bromothiophene | Mg, CO₂ | - | - | - | - | [1] |
Experimental Protocols
Method 1: One-Pot Synthesis from 2-Thiophenecarboxaldehyde [2][3]
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Chlorination: A chlorinating agent is introduced to 2-thiophenecarboxaldehyde, and the reaction is kept warm. The resulting intermediate, 5-chloro-2-thiophenecarboxaldehyde, is used directly in the next step without separation.
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Oxidation: The intermediate is slowly added to a pre-cooled sodium hydroxide solution, maintaining the temperature below 30°C.
-
Chlorine gas is then slowly introduced into the reaction mixture.
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After the reaction is complete (monitored by TLC/HPLC), the reaction is quenched with a sodium sulfite solution.
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Impurities are removed by extraction with an organic solvent like dichloromethane.
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The aqueous phase is acidified with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude product.
-
Purification: The crude product is collected by filtration and recrystallized from an ethanol/water mixture to yield pure this compound.
Method 2: Oxidation of 5-Chloro-2-acetylthiophene [6]
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Dissolve 5-chloro-2-acetylthiophene in acetone.
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Add a pH buffer, such as potassium dihydrogen phosphate, to maintain the pH between 4 and 6.
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Cool the reaction mixture to 0-10°C and add an aqueous solution of sodium chlorite dropwise.
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Allow the reaction to proceed at 20-30°C until completion.
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Quench the reaction by adding an aqueous solution of sodium pyrosulfite.
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Extract the product with ethyl acetate.
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Wash the combined organic phases with saturated sodium chloride solution.
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Concentrate the organic phase to obtain the product.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Overview of synthetic pathways.
References
- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 3. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 4. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 5. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 6. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Impurity Profiling of 5-Chloro-1-benzothiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed experimental data for the impurity profiling of 5-Chloro-1-benzothiophene-2-carboxylic acid (CAS No. 13771-75-0) is not extensively available in the public domain. The following troubleshooting guides and FAQs are based on general principles of organic synthesis, chromatography, and impurity analysis of related benzothiophene and aromatic carboxylic acid derivatives. The proposed synthetic route is hypothetical and serves to illustrate potential impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in the synthesis of this compound?
A1: Impurities can arise from various sources throughout the synthetic process, including:
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Starting materials: Unreacted starting materials or impurities present in them.
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Intermediates: Incomplete conversion of intermediates to the final product.
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Side reactions: Formation of undesired products through competing reaction pathways.
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Reagents: Excess or unreacted reagents and their by-products.
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Degradation: Decomposition of the final product under reaction or purification conditions.
Q2: What is a plausible synthetic route for this compound and what are the likely process-related impurities?
A2: A common method for the synthesis of benzothiophene-2-carboxylic acids involves the cyclization of a substituted thiophenol derivative. A hypothetical route for this compound could start from 4-chlorothiophenol.
Hypothetical Synthetic Pathway
Caption: A hypothetical synthetic pathway for this compound.
Based on this pathway, potential process-related impurities are summarized in the table below.
Table 1: Potential Process-Related Impurities
| Impurity Name | Structure | Source |
| 4-Chlorothiophenol | 4-Cl-C₆H₄-SH | Unreacted starting material |
| Ethyl acetoacetate | CH₃COCH₂COOEt | Unreacted reagent |
| Di(4-chlorophenyl) disulfide | (4-Cl-C₆H₄S)₂ | Oxidation of starting material |
| Ethyl 5-chloro-1-benzothiophene-2-carboxylate | 5-Cl-C₈H₄S-COOEt | Unreacted intermediate (incomplete hydrolysis) |
| Isomeric benzothiophenes | e.g., 7-Chloro-1-benzothiophene-2-carboxylic acid | Non-regioselective cyclization |
| Decarboxylation product | 5-Chloro-1-benzothiophene | Degradation of the final product (e.g., under harsh acidic or thermal conditions) |
Q3: What analytical techniques are recommended for the impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separation and quantification of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural elucidation of isolated impurities.
-
Gas Chromatography (GC) may be suitable for analyzing volatile starting materials or low molecular weight by-products.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue 1: Poor peak shape (tailing or fronting) for the main analyte peak.
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause: Sample degradation, mobile phase contamination, or carryover from a previous injection.
-
Troubleshooting Steps:
-
Blank Injection: Inject a blank (mobile phase) to check for carryover or system contamination.
-
Fresh Sample and Mobile Phase: Prepare a fresh sample solution and fresh mobile phase to rule out degradation or contamination.
-
Investigate Sample Preparation: Ensure the sample is fully dissolved and stable in the chosen solvent.
-
LC-MS Analysis: If the peak persists, use LC-MS to obtain the molecular weight and aid in its identification.
-
Issue 3: Inconsistent retention times.
-
Possible Cause: Fluctuation in mobile phase composition, temperature, or pump flow rate.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the proportioning valves.
-
System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injections.
-
Temperature Control: Use a column oven to maintain a consistent temperature.
-
Pump Performance: Check for leaks and ensure the pump is delivering a constant flow rate.
-
Experimental Protocols
General HPLC-UV Method for Impurity Profiling
This is a general starting method that may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile and Water.
Table 2: HPLC Gradient Timetable
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 5.0 | 80 | 20 |
| 25.0 | 20 | 80 |
| 30.0 | 20 | 80 |
| 30.1 | 80 | 20 |
| 35.0 | 80 | 20 |
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
Forced Degradation Workflow
Caption: A general workflow for conducting forced degradation studies.
-
Acid Hydrolysis: Dissolve the sample in a 50:50 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the sample in a 50:50 mixture of acetonitrile and 0.1 M NaOH. Heat at 60 °C for a specified time.
-
Oxidative Degradation: Dissolve the sample in a 50:50 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) for a specified time.
-
Photolytic Degradation: Expose a solution of the sample to UV and visible light.
After exposure, neutralize the acidic and basic samples and dilute all samples to the appropriate concentration before HPLC analysis. The goal is to achieve 5-20% degradation of the parent compound.
Technical Support Center: Recrystallization of 5-Chloro-1-benzothiophene-2-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 5-Chloro-1-benzothiophene-2-carboxylic acid, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound?
A1: Based on procedures for structurally similar compounds like 5-chlorothiophene-2-carboxylic acid, a mixed solvent system of ethanol and water is effective. A common ratio is 3:1 ethanol to water by volume. Other potential solvents for carboxylic acids include methanol and acetone, which can also be used in mixed systems with water.
Q2: My compound is not dissolving in the recrystallization solvent. What should I do?
A2: If this compound does not dissolve, first ensure you are heating the solvent to its boiling point. If solubility is still an issue, you may need to increase the volume of the solvent. If the compound remains insoluble, a different solvent or a more polar solvent mixture might be necessary. It is also possible that the material is not the expected compound or contains significant insoluble impurities.
Q3: Crystals are not forming upon cooling. What are the next steps?
A3: If crystallization does not initiate upon cooling, several techniques can be employed. Try scratching the inside of the flask with a glass rod at the meniscus of the solution. If that fails, introduce a seed crystal of the pure compound. If no seed crystals are available, you can try cooling the solution in an ice bath or even a freezer for a short period. Another strategy is to reduce the solvent volume by gentle heating or under a stream of inert gas and then allowing it to cool again.
Q4: The recrystallization resulted in an oil instead of crystals. How can I fix this?
A4: "Oiling out" can occur if the solution is supersaturated or if the melting point of the compound is lower than the boiling point of the solvent. To resolve this, try redissolving the oil by adding more solvent and heating. Then, allow the solution to cool more slowly. Using a solvent system with a lower boiling point or a higher proportion of the solvent in which the compound is less soluble can also encourage crystal formation.
Q5: What is a typical recovery yield for the recrystallization of this compound?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Product | The compound is too soluble in the chosen solvent system, even at low temperatures. | Use a less polar solvent or a solvent mixture with a higher proportion of the "poor" solvent. Ensure the solution is sufficiently cooled before filtration. |
| Too much solvent was used. | Concentrate the filtrate and cool again to recover more product. | |
| Premature crystallization during hot filtration. | Heat the filtration apparatus (funnel and receiving flask) before use. Add a small amount of hot solvent to redissolve any crystals. | |
| Colored Impurities Remain | The impurities have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product. |
| The product itself is colored. | Check the literature for the expected color of the pure compound. | |
| Crystals are very fine or powdery | Crystallization occurred too rapidly. | Allow the solution to cool more slowly. A Dewar flask can be used for very slow cooling. |
Experimental Protocols
Recrystallization using Ethanol/Water
This protocol is adapted from methods used for the purification of 5-chlorothiophene-2-carboxylic acid.[1][2]
-
Dissolution: In a suitable flask, add the crude this compound. For every 1 gram of crude material, add 3-4 mL of a 3:1 ethanol:water mixture. Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, further cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold 3:1 ethanol:water solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Acid-Base Purification (Precipitation)
This method is useful for purifying carboxylic acids by separating them from neutral or basic impurities.[3]
-
Dissolution in Base: Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide or sodium carbonate.
-
Filtration: Filter the basic solution to remove any insoluble impurities.
-
Precipitation: Cool the filtrate in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH of the solution is acidic (pH 1-3). The purified carboxylic acid should precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified product under vacuum. This material can then be recrystallized using the ethanol/water protocol for further purification if needed.
Process Diagrams
Caption: General workflow for the recrystallization of a solid compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 2. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 3. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid via Grignard Reaction
Welcome to the technical support center for the synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Grignard synthesis of this compound, starting from a suitable precursor such as 2-bromo-5-chloro-1-benzothiophene.
Q1: My Grignard reaction won't initiate. What are the common causes and solutions?
A1: Failure to initiate is one of the most common problems in Grignard reactions. The primary cause is typically the presence of moisture or an oxide layer on the magnesium turnings.
-
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by overnight oven-drying at >120°C. Solvents, particularly tetrahydrofuran (THF) or diethyl ether, must be anhydrous.[1]
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[2] This layer must be removed to expose the reactive metal.
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.
-
Chemical Activation: Add a small crystal of iodine to the magnesium suspension.[1] The disappearance of the brown iodine color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[3]
-
-
Concentrated Starting Conditions: Add a small portion of your 2-bromo-5-chloro-1-benzothiophene solution to the magnesium first. A high local concentration can help the reaction to start.
-
Gentle Heating: Gentle warming with a heat gun can sometimes provide the activation energy needed to initiate the reaction. Be cautious, as the reaction can become highly exothermic once it begins.
-
Q2: My reaction started, but the yield of the carboxylic acid is very low. What are the likely side reactions?
A2: Low yields can be attributed to several competing side reactions. Understanding these can help in optimizing your reaction conditions.
-
Common Side Reactions:
-
Wurtz-type Coupling: The Grignard reagent can react with the starting halide (2-bromo-5-chloro-1-benzothiophene) to form a homocoupled dimer. This is a major side reaction, especially if the halide is added too quickly or if local concentrations are too high.[1] To minimize this, ensure slow, dropwise addition of the halide to the magnesium suspension.
-
Reaction with Water or Protic Solvents: Grignard reagents are extremely strong bases and will be quenched by any protic source, including water, alcohols, or even acidic C-H bonds.[2][4] This underscores the critical need for anhydrous conditions.
-
Incomplete Carboxylation: The reaction with carbon dioxide (CO2) can be inefficient. Ensure that the CO2 source (dry ice or CO2 gas) is in excess and that the Grignard solution is added to the CO2, not the other way around, to maintain a high concentration of CO2.
-
Q3: I am observing the formation of a significant amount of dechlorinated starting material. What could be the cause?
A3: The formation of 5-chloro-1-benzothiophene suggests that the Grignard reagent is being protonated during the workup before it can react with CO2. This can happen if the reaction is quenched with an aqueous solution before the carboxylation step is complete.
Q4: Can I use 2,5-dichloro-1-benzothiophene as a starting material instead of 2-bromo-5-chloro-1-benzothiophene?
A4: While it is possible, forming a Grignard reagent from an aryl chloride is generally more difficult than from an aryl bromide or iodide due to the stronger carbon-chlorine bond. The reactivity order for halide precursors is I > Br > Cl.[5] If you must use the dichloro starting material, you may need more forcing conditions, such as higher temperatures or the use of Rieke magnesium. However, this also increases the risk of side reactions. The bromo-chloro derivative is generally the preferred starting material for selective Grignard formation at the more reactive carbon-bromine bond.
Experimental Protocols
Note: As there is limited specific literature for the Grignard synthesis of this compound, the following protocol is adapted from a well-established procedure for the analogous synthesis of 5-chlorothiophene-2-carboxylic acid from 2-bromo-5-chlorothiophene.[6] Researchers should consider this a starting point for optimization.
Protocol: Synthesis of this compound
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine as an initiator.
-
In the dropping funnel, prepare a solution of 2-bromo-5-chloro-1-benzothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the halide solution to the magnesium suspension. If the reaction does not initiate (disappearance of iodine color, gentle bubbling), gently warm the flask.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at a temperature of 10-20°C for 1-2 hours to ensure complete formation of the Grignard reagent.[6]
-
-
Carboxylation:
-
In a separate flask, place a generous excess of crushed dry ice (solid CO2).
-
Slowly, and with vigorous stirring, transfer the prepared Grignard solution onto the dry ice via a cannula. This step is exothermic and will cause the CO2 to sublime.
-
Allow the mixture to warm to room temperature as the excess CO2 sublimes.
-
-
Workup and Isolation:
-
Once the mixture has reached room temperature, cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture to a pH of 1-2 with dilute hydrochloric acid.[7] This will protonate the carboxylate salt.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
-
Data Presentation
| Entry | Solvent | Temperature (°C) | Addition Time (min) | Yield (%) | Key Impurity |
| 1 | Diethyl Ether | 35 (reflux) | 30 | 45 | Dimer |
| 2 | THF | 20 | 30 | 65 | Dimer |
| 3 | THF | 20 | 90 | 75 | Unreacted Halide |
| 4 | THF | 0 | 90 | 60 | Incomplete Reaction |
Visualizations
Reaction Pathway
Caption: Figure 1. Synthesis of this compound via Grignard Reaction.
Troubleshooting Workflow
Caption: Figure 2. Troubleshooting workflow for the Grignard reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. CN106518840B - A kind of synthetic method of 2- chlorothiophene -5- formic acid - Google Patents [patents.google.com]
- 7. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative synthesis routes for 5-Chloro-1-benzothiophene-2-carboxylic acid. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common issues encountered during synthesis.
Route 1: Hurd-Mori Reaction from 4-Chlorothiophenol
This classical approach involves the reaction of a thiophenol with a halo-α,β-unsaturated acid derivative, followed by cyclization. A common variant uses acrylic acid or its derivatives, followed by an oxidative cyclization. A more direct approach involves the reaction with dichloromaleic anhydride.
Experimental Workflow
Caption: Workflow for the Hurd-Mori synthesis route.
Comparative Reaction Data
| Parameter | Value |
| Starting Materials | 4-Chlorothiophenol, Dichloromaleic Anhydride |
| Key Reagents | Acetic Acid, Dowtherm A, Sodium Hydroxide |
| Reaction Temperature | Condensation: Reflux; Cyclization: ~250-260 °C |
| Reaction Time | 4-8 hours |
| Reported Yield | 60-75% |
Detailed Experimental Protocol
-
Condensation: A solution of 4-chlorothiophenol (1 mole) and dichloromaleic anhydride (1.1 moles) in glacial acetic acid (500 mL) is heated to reflux for 2 hours.
-
Isolation of Intermediate: The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold acetic acid, and then with water. The crude product is dried under a vacuum.
-
Cyclization: The dried intermediate is added portion-wise to a vigorously stirred solution of Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) preheated to 250-260 °C. The addition is controlled to maintain the temperature. The mixture is held at this temperature for 1 hour after the addition is complete.
-
Hydrolysis & Purification: The reaction mixture is cooled to below 100 °C and cautiously poured into a solution of sodium hydroxide (10% aqueous solution). The mixture is heated to reflux for 1 hour to ensure complete hydrolysis of any anhydride. The aqueous layer is separated, washed with toluene to remove Dowtherm A, and then acidified with concentrated HCl. The precipitated product is filtered, washed with water, and dried. Recrystallization from ethanol or acetic acid can be performed for further purification.
Route 2: Gewald Aminothiophene Synthesis followed by Sandmeyer Reaction
This alternative route involves the construction of a substituted aminothiophene ring, which is then converted to the target chloro-substituted benzothiophene. This multi-step process offers flexibility but requires careful control of diazotization and substitution steps.
Experimental Workflow
Caption: Workflow for the Gewald-Sandmeyer synthesis route.
Comparative Reaction Data
| Parameter | Value |
| Starting Materials | Substituted Acetonitrile, Cyclohexanone, Elemental Sulfur |
| Key Reagents | Morpholine (base), Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride |
| Reaction Temperature | Gewald: 40-50 °C; Diazotization: 0-5 °C; Sandmeyer: 0-10 °C |
| Reaction Time | 8-16 hours (multi-step) |
| Reported Yield | 45-60% (overall) |
Detailed Experimental Protocol
-
Gewald Reaction: To a mixture of an appropriate cyanoacetic ester (1 mole), cyclohexanone (1 mole), and elemental sulfur (1.1 moles) in ethanol (500 mL), add morpholine (0.2 moles) as a catalyst. The mixture is stirred and gently heated to 40-50 °C for 4-6 hours until the sulfur is consumed. The mixture is then cooled, and the precipitated aminothiophene derivative is filtered and washed with cold ethanol.
-
Diazotization: The aminothiophene derivative (1 mole) is suspended in a mixture of concentrated HCl and water. The suspension is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 moles) in cold water is added dropwise, keeping the temperature below 5 °C. The mixture is stirred for an additional 30 minutes after addition.
-
Sandmeyer Reaction: A solution of copper(I) chloride (1.2 moles) in concentrated HCl is prepared and cooled to 0 °C. The cold diazonium salt solution is added slowly to the CuCl solution with vigorous stirring. Nitrogen gas evolution should be observed. The reaction is allowed to warm to room temperature and stirred for 2-3 hours.
-
Work-up and Purification: The reaction mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting chloro-derivative is then hydrolyzed using standard alkaline conditions (NaOH, reflux) and acidified to yield the final carboxylic acid product. Purification is typically achieved by column chromatography or recrystallization.
Troubleshooting and FAQs
Q1: My Hurd-Mori cyclization step is resulting in a low yield and a tarry, dark-colored product. What could be the cause?
A1: This is a common issue often caused by overheating or prolonged reaction time during the thermal cyclization in Dowtherm A.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the temperature of the Dowtherm A is precisely maintained at 250-260 °C. Use a high-temperature thermometer and a reliable heating mantle with a controller. Overheating can lead to decomposition and polymerization.
-
Rate of Addition: Add the intermediate portion-wise at a rate that prevents a significant drop in the solvent's temperature but avoids localized overheating.
-
Purity of Intermediate: Ensure the intermediate adduct from the condensation step is thoroughly washed and dried. Impurities can catalyze side reactions at high temperatures.
-
Inert Atmosphere: While not always required, performing the cyclization under a nitrogen or argon atmosphere can sometimes minimize oxidative side reactions that contribute to tar formation.
-
Q2: During the Sandmeyer reaction, the yield of the chloro-derivative is very poor. What are the critical parameters to control?
A2: The Sandmeyer reaction is highly sensitive to temperature and the stability of the diazonium salt.
-
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization step must be performed between 0-5 °C. If the temperature rises, the diazonium salt will decompose, drastically reducing the yield. Use an ice-salt bath for effective cooling.
-
Fresh Reagents: Use freshly prepared sodium nitrite solution. The copper(I) chloride catalyst should also be pure; wash with dilute HCl and acetone if its color indicates oxidation (e.g., green instead of white/pale).
-
Slow Addition: The addition of the diazonium salt solution to the CuCl catalyst must be slow and controlled to manage the exothermic reaction and gas evolution.
-
Acidity: Ensure the medium is sufficiently acidic during both diazotization and the Sandmeyer reaction to stabilize the diazonium salt and prevent unwanted side reactions like phenol formation.
-
Q3: The initial condensation reaction between 4-chlorothiophenol and dichloromaleic anhydride is not proceeding to completion. How can I improve this?
A3: Incomplete condensation can result from impure reactants or insufficient reaction time/temperature.
-
Troubleshooting Steps:
-
Reactant Purity: Ensure the 4-chlorothiophenol is free of disulfide impurities, which can form via oxidation. Use freshly distilled or high-purity starting material.
-
Reaction Conditions: Ensure the mixture reaches and maintains a steady reflux in glacial acetic acid. You can monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, extending the reflux time by 1-2 hours may help.
-
Stoichiometry: A slight excess (1.1 equivalents) of dichloromaleic anhydride is recommended to drive the reaction to completion.
-
Q4: After alkaline hydrolysis in Route 1, I have difficulty separating the aqueous layer from the Dowtherm A solvent. Is there a better way?
A4: Dowtherm A is a high-boiling, water-immiscible oil, which can make separation tricky, especially if emulsions form.
-
Troubleshooting Steps:
-
Cooling: Allow the mixture to cool thoroughly before attempting separation. This increases the viscosity difference between the two phases.
-
Solvent Wash: As described in the protocol, washing the aqueous layer with a non-polar solvent like toluene or hexane after the initial separation can help remove residual Dowtherm A.
-
Alternative Hydrolysis: An alternative is to cool the cyclization mixture, dilute it with a solvent like toluene, and then perform the hydrolysis. This can make the phase separation cleaner.
-
Steam Distillation: For complete removal of Dowtherm A from the product before acidification, steam distillation can be an effective, albeit more complex, purification method.
-
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 5-Chloro-1-benzothiophene-2-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The following sections detail different synthetic routes, presenting key performance indicators in a comparative table, followed by comprehensive experimental protocols and workflow visualizations.
Comparison of Synthetic Methods
The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. Below is a summary of key quantitative data for the identified methods.
| Method | Starting Material | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Method 1: From 6-Chlorobenzo[b]thiophene-2-carboxylate | Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | Sodium Hydroxide, Ethanol, Hydrochloric Acid | Overnight | Room Temperature | 87 | >95 |
Experimental Protocols
Method 1: Hydrolysis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate
This method involves the hydrolysis of the corresponding ethyl ester to yield the target carboxylic acid.[1]
Materials:
-
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 eq.)
-
Ethanol
-
3N Sodium Hydroxide (2 eq.)
-
1N Hydrochloric Acid
-
Water
-
Ethyl Acetate
Procedure:
-
Dissolve Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (14.1 mmol, 1 eq.) in Ethanol (15 mL).
-
Add a solution of 3N Sodium Hydroxide (28.2 mmol, 2 eq.).
-
Stir the solution at room temperature overnight.
-
Concentrate the reaction mixture under vacuum.
-
Dilute the residue with Water (75 mL).
-
Acidify the solution with 1N Hydrochloric Acid.
-
Extract the product with Ethyl Acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 6-Chlorobenzo[b]thiophene-2-carboxylic acid.
Synthesis Workflow and Logic Diagrams
To visualize the experimental workflow and the logical relationship between the different synthesis strategies, the following diagrams are provided.
Caption: Experimental workflow for the hydrolysis of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.
It is important to note that the provided experimental data is for the synthesis of the positional isomer, 6-Chloro-1-benzothiophene-2-carboxylic acid. While the general principles of the synthetic routes may be applicable to the 5-chloro isomer, direct experimental data for the latter was not available in the searched literature. Researchers should adapt and optimize these protocols for the synthesis of this compound. Further investigation into the synthesis of the specific 5-chloro isomer is recommended for more accurate comparative analysis.
References
A Comparative Guide to 5-Chloro-1-benzothiophene-2-carboxylic acid and Other Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiophene and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities. The benzothiophene scaffold is a key structural motif in numerous pharmacologically active molecules, exhibiting a broad spectrum of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. This guide provides a comparative analysis of 5-Chloro-1-benzothiophene-2-carboxylic acid against other notable benzothiophene derivatives, supported by experimental data to inform research and drug development efforts.
Chemical Structures
The core structure of benzothiophene consists of a benzene ring fused to a thiophene ring. The pharmacological activity of its derivatives is significantly influenced by the nature and position of various substituents on this bicyclic system.
-
This compound: Features a chlorine atom at the 5-position and a carboxylic acid group at the 2-position.
-
Other Benzothiophene Derivatives: Variations include different substituents (e.g., methyl, bromo, nitro, etc.) at various positions, as well as modifications to the carboxylic acid group (e.g., amides, esters).
Comparative Biological Activity
The following tables summarize the quantitative biological activity of this compound and a selection of other benzothiophene derivatives across different therapeutic areas.
Antimicrobial Activity
The antimicrobial efficacy of benzothiophene derivatives is a well-documented area of research. The data below presents the Minimum Inhibitory Concentration (MIC) values against various microbial strains. Lower MIC values indicate higher potency.
| Compound/Derivative | Test Organism(s) | MIC (µg/mL) | Reference(s) |
| 5-Chloro-1-benzothiophene-2-carboxamide derivative | Escherichia coli | 3.125-6.25 | [1] |
| Pseudomonas aeruginosa | 3.125-6.25 | [1] | |
| Staphylococcus aureus | 3.125-6.25 | [1] | |
| 6-Chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | 4 | [2] |
| 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene | Staphylococcus aureus | High activity | |
| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene | Staphylococcus aureus | High activity |
Anticancer Activity
Several benzothiophene derivatives have been investigated for their potential as anticancer agents. The table below presents the half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Aminobenzo[b]thiophene 1,1-dioxide (Compound 15) | Various cancer cell lines | 0.33-0.75 | [3] |
| 2-Aryl-3-anilinobenzo[b]thiophene derivatives | Various cancer cell lines | Nanomolar range | [4] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2, Caco-2, Panc-1 | 63.74 - 76.72 | [4] |
| 5-hydroxybenzothiophene hydrazide derivative (16b) | U87MG (Glioblastoma) | 7.2 | [5] |
| 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid Pt(IV) complex | A2780 (Ovarian) | 0.4 ± 0.3 | [6] |
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiophene derivatives have also been explored, with several compounds showing potent inhibition of inflammatory mediators.
| Compound/Derivative | Assay/Target | IC50 (µM) | Reference(s) |
| Benzothiophene derivative (Compound 2) | 5-LOX Inhibition | 6.0 | [7] |
| Benzothiophene derivative (Compound 3) | 5-LOX Inhibition | 6.6 | [7] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 Inhibition | 0.31 - 1.40 | [7] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Nitric Oxide Production (LPS-induced RAW264.7) | Significant reduction | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of benzothiophene derivatives.
Synthesis of Benzothiophene-2-Carboxylic Acids
A general method for the synthesis of substituted benzo[b]thiophene-2-carboxylic acids involves the hydrolysis of the corresponding ethyl ester.
Procedure:
-
Dissolve the ethyl 6-substituted-benzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol.
-
Add a solution of 3N sodium hydroxide (2 equivalents).
-
Stir the solution at room temperature overnight.
-
Concentrate the reaction mixture under vacuum.
-
Dilute the residue with water and acidify with 1N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum to yield the carboxylic acid product.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cancer cells.[9]
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzothiophene derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.[9]
Signaling Pathways and Mechanisms of Action
Several benzothiophene derivatives have been shown to exert their anticancer effects by targeting specific signaling pathways.
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it an attractive therapeutic target.[10][11] Certain benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[3][11] These compounds can block the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent regulation of target gene expression, ultimately leading to apoptosis in cancer cells.[3][11]
Phosphoglycerate Dehydrogenase (PHGDH) Inhibition
PHGDH is a key enzyme in the serine biosynthesis pathway, which is often upregulated in cancer cells to support their high proliferation rate.[12] Benzothiophene-1,1-dioxide derivatives have been identified as covalent inhibitors of PHGDH, blocking the de novo synthesis of serine and thereby impeding cancer cell growth.[12]
Experimental Workflow for Biological Evaluation
The general workflow for the synthesis and biological evaluation of novel benzothiophene derivatives is a multi-step process that begins with chemical synthesis and progresses through a series of in vitro assays.
Conclusion
The benzothiophene scaffold is a versatile platform for the development of novel therapeutic agents. While this compound itself is a valuable synthetic intermediate, its derivatives and other substituted benzothiophenes exhibit a wide range of potent biological activities. The structure-activity relationship of these compounds is complex, with the nature and position of substituents playing a critical role in determining their pharmacological profile. The data and protocols presented in this guide offer a comparative framework to aid researchers in the design and evaluation of new benzothiophene-based drug candidates. Further investigation into the mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oiccpress.com [oiccpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Analysis of 5-Chloro-1-benzothiophene-2-carboxylic Acid Analogs
A deep dive into the biological activities of 5-Chloro-1-benzothiophene-2-carboxylic acid and its derivatives reveals a promising landscape for the development of novel therapeutic agents. These compounds, belonging to the broader class of benzothiophenes, have demonstrated significant potential across various pharmacological domains, including anticancer, antimicrobial, and anti-inflammatory applications. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this promising chemical space.
Benzothiophene and its analogs are recognized as a "privileged scaffold" in medicinal chemistry due to their structural versatility, which allows for a wide range of chemical modifications leading to diverse pharmacological profiles.[1] The introduction of a chloro- group at the 5-position of the benzothiophene ring, in particular, has been a key area of investigation, with numerous derivatives exhibiting potent biological effects.[2][3]
Comparative Biological Activity: A Quantitative Overview
The biological efficacy of this compound analogs has been evaluated across several key therapeutic areas. The following tables summarize the quantitative data from various studies, offering a clear comparison of the compounds' performance.
Anticancer Activity
Numerous benzothiophene derivatives have been investigated for their potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) and growth inhibition 50% (GI50) values are commonly used metrics to quantify this activity.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 15 | Various Cancer Cell Lines | 0.33 - 0.75 | [4] |
| Compound 6 | CCRF-CEM | 1.8 ± 0.1 | [5] |
| Compound 7 | CCRF-CEM | 2.1 ± 0.8 | [5] |
| Compound 6p | LOX IMVI (Melanoma) | < 10 (97% growth inhibition) | [6] |
| Analogs 5, 6, 13 | 60 Human Cancer Cell Lines | 0.01 - 0.1 | [7] |
| IPBT | HepG2, Caco-2 | 67.04, 63.74 | [8] |
Antimicrobial Activity
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, and benzothiophenes represent a promising class of compounds.[9] Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) | Staphylococcus aureus (including MRSA) | 4 | [2] |
| Various Analogs | S. aureus, B. subtilis, P. aeruginosa, E. coli | 10 - 16 (zone of inhibition in mm) | [10] |
| Chalcone 4b, 4n | E. coli | ≤ 50 | [11] |
| Chalcone 4b, 4e, 4i, 4n, 4o | P. aeruginosa | ≤ 50 | [11] |
| Chalcone 4c, 4n | S. aureus | ≤ 50 | [11] |
Key Signaling Pathways and Mechanisms of Action
Research into the mechanisms of action of benzothiophene derivatives has revealed their interaction with several key cellular signaling pathways implicated in disease progression.
-
STAT3 Pathway: Some benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][12] STAT3 is a crucial mediator of tumor cell proliferation, survival, and invasion, making it an attractive target for cancer therapy.[4] Inhibition of STAT3 phosphorylation has been shown to suppress the expression of downstream genes like Bcl-2, leading to apoptosis in cancer cells.[4]
-
RhoA/ROCK Pathway: Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to target the RhoA/ROCK pathway.[13] This pathway is a crucial regulator of the actin cytoskeleton and is often dysregulated in cancer, promoting cell migration and invasion.[13] Inhibition of this pathway can suppress cancer cell motility and induce apoptosis.[13]
-
Tubulin Polymerization: Some benzothiophene acrylonitrile analogs are hypothesized to exert their potent cytotoxic effects by interacting with tubulin, a key component of the cytoskeleton.[7] Disruption of tubulin polymerization leads to cell cycle arrest and apoptosis. Thiophene derivatives have been shown to inhibit β-tubulin polymerization.[14]
Experimental Protocols
The evaluation of the biological activities of this compound analogs relies on a set of standardized experimental protocols.
Anticancer Activity Assessment
MTT Assay (Cell Viability)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiophene derivative and a vehicle control (e.g., DMSO). The incubation period typically ranges from 48 to 72 hours.[1]
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value.
Antimicrobial Susceptibility Testing
Broth Microdilution Method (for MIC Determination)
This method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][15]
-
Compound Preparation: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).[9]
-
Serial Dilutions: Two-fold serial dilutions of the compound stock solutions are performed in the wells of a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[9]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[9]
-
Inoculation: Each well is inoculated with the microbial suspension.[9]
-
Controls: Positive controls (broth with inoculum and a standard antibiotic), negative controls (broth with inoculum but no compound), and sterility controls (broth only) are included.[9]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Conclusion
The comparative analysis of this compound and its analogs underscores the significant therapeutic potential of this class of compounds. Their diverse biological activities, coupled with the ability to modulate key signaling pathways, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a valuable resource for researchers aiming to build upon the existing knowledge and unlock the full potential of these promising molecules in the fight against cancer and infectious diseases. Further investigations into structure-activity relationships and in vivo efficacy are warranted to advance these compounds towards clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. oiccpress.com [oiccpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-Chloro-1-benzothiophene-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-1-benzothiophene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of various therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their antimicrobial and enzyme inhibitory activities. The information presented is supported by experimental data and detailed methodologies to aid in the design of novel and more potent drug candidates.
Antimicrobial Activity: Acylhydrazone Derivatives
A study focused on the synthesis and evaluation of a series of acylhydrazone derivatives of 6-chlorobenzo[b]thiophene-2-carboxylic acid against multidrug-resistant Staphylococcus aureus (MRSA) has provided valuable insights into their SAR. The general structure involves the modification of the carboxylic acid group at the 2-position into a carbohydrazide, which is then condensed with various aldehydes to form acylhydrazones.
Quantitative Data Summary
The antimicrobial activity of the synthesized compounds was determined by their Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates higher potency.
| Compound ID | R Group (Substituent on Acylhydrazone) | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. MRSA (Clinical Isolate) |
| II.a | Phenyl | > 64 | > 64 |
| II.b | Pyridin-2-yl | 4 | 4 |
| II.c | Pyridin-3-yl | 16 | 16 |
| II.d | Pyridin-4-yl | 8 | 8 |
| II.e | 4-Nitrophenyl | 16 | 16 |
| II.f | 4-Chlorophenyl | 32 | 32 |
| II.g | 4-Methoxyphenyl | > 64 | > 64 |
Data extracted from "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus".[1]
Key SAR Observations:
-
The presence of a heteroaromatic ring, specifically a pyridine ring, at the R position significantly enhances antimicrobial activity compared to a simple phenyl ring (compare II.b, II.c, II.d with II.a ).
-
The position of the nitrogen atom in the pyridine ring influences potency, with the pyridin-2-yl derivative (II.b ) exhibiting the highest activity.[1]
-
Electron-withdrawing groups on the phenyl ring, such as a nitro group (II.e ), can confer moderate activity, while electron-donating groups like a methoxy group (II.g ) lead to a loss of activity.[1]
Experimental Protocols
General Synthesis of 6-Chlorobenzo[b]thiophene-2-carbohydrazide: 6-Chlorobenzo[b]thiophene-2-carboxylic acid is first converted to its corresponding ester, typically the methyl or ethyl ester, by reaction with the respective alcohol in the presence of a catalytic amount of strong acid. The resulting ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the carbohydrazide.
General Synthesis of Acylhydrazone Derivatives (e.g., II.b): Equimolar amounts of 6-chlorobenzo[b]thiophene-2-carbohydrazide and the corresponding aldehyde (e.g., pyridine-2-carbaldehyde for II.b ) are dissolved in a solvent such as ethanol. A catalytic amount of a weak acid, like acetic acid, is added, and the mixture is heated to reflux for several hours. The product precipitates upon cooling and can be purified by recrystallization.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method): The MIC values are determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The compounds are serially diluted in Mueller-Hinton broth in 96-well microtiter plates. A standardized inoculum of the bacterial strain is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibitory Activity: Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibitors
Derivatives of benzothiophene-2-carboxylic acid have been identified as allosteric inhibitors of BDK, an enzyme that regulates the activity of the branched-chain α-ketoacid dehydrogenase complex. Inhibition of BDK can be a therapeutic strategy for metabolic diseases like maple syrup urine disease.
Quantitative Data Summary
The inhibitory potency of these derivatives is expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | Substituents on Benzothiophene Ring | BDK IC50 (µM) |
| BT2 | 3,6-dichloro | 3.19 |
| BT2F | 3-chloro-6-fluoro | Not explicitly stated, but noted as an analog of BT2 |
Data extracted from "Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase".[2][3]
Key SAR Observations:
-
The presence of halogen atoms at both the 3 and 6 positions of the benzothiophene ring is crucial for BDK inhibitory activity.
-
The specific combination of chloro and fluoro or dichloro substituents leads to potent inhibition.
Experimental Protocols
BDK Inhibition Assay: The inhibitory activity of the compounds against BDK is determined using a kinase assay. Recombinant human BDK is incubated with its substrate, the E1 component of the branched-chain α-ketoacid dehydrogenase complex, in the presence of ATP. The activity of BDK is measured by the rate of phosphorylation of the E1 component, which can be quantified using methods such as autoradiography with radiolabeled ATP or by using specific antibodies that detect the phosphorylated form of the E1 subunit. The IC50 value is calculated by measuring the enzyme activity at various inhibitor concentrations.[2]
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
SAR of Acylhydrazone Derivatives
Caption: SAR summary for antimicrobial activity.
General Experimental Workflow
Caption: Typical drug discovery workflow.
References
Comparative Analysis of 5-Chloro-1-benzothiophene-2-carboxylic Acid as a Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-1-benzothiophene-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Its unique physicochemical properties, including the electron-withdrawing nature of the chlorine atom and the hydrogen bonding capabilities of the carboxylic acid, contribute to its diverse biological activities. This guide provides a comparative analysis of this scaffold, evaluating its performance against alternative heterocyclic systems in key therapeutic areas, supported by experimental data and detailed methodologies.
Performance as an Antibacterial Agent
Derivatives of the this compound scaffold have shown promising activity against a range of bacterial pathogens. The benzothiophene core, a bioisostere of the naturally occurring indole nucleus, provides a rigid framework for the presentation of pharmacophoric groups.
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound derivatives against various bacterial strains, compared to representative alternative scaffolds such as benzothiazoles and quinolines. It is important to note that direct comparisons should be made with caution as the data is compiled from different studies.
| Scaffold/Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-Chloro-1-benzothiophene derivative (Chalcone) | Staphylococcus aureus | - | [1] |
| Bacillus subtilis | - | [1] | |
| Pseudomonas aeruginosa | - | [1] | |
| Escherichia coli | - | [1] | |
| Benzothiazole derivative (A07) | Staphylococcus aureus | 15.6 | [2] |
| Escherichia coli | 7.81 | [2] | |
| Klebsiella pneumoniae | 3.91 | [2] | |
| Benzothiazole-thiophene derivative (159) | Staphylococcus aureus | 6.25 ± 0.27 | [3] |
| Quinoline-benzothiophene derivative | Plasmodium falciparum (NF54) | IC50 values reported | [4] |
| Ciprofloxacin (Control) | Staphylococcus aureus | 6.25 ± 0.60 | [3] |
Note: Specific MIC values for the 5-chloro-1-benzothiophene chalcone derivative were not provided in the available search result, but the study indicated slight to moderate antibacterial activity.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted test compound.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Performance as a Factor Xa Inhibitor
The this compound scaffold has been successfully incorporated into potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Its derivatives have shown promise as anticoagulant agents.
Comparative Factor Xa Inhibitory Activity
The following table presents the inhibitory activity (IC50 or Ki) of compounds based on the this compound scaffold and its simpler 5-chlorothiophene analog, compared to other heterocyclic Factor Xa inhibitors.
| Scaffold/Compound | Target | IC50/Ki | Reference |
| 5-Chlorothiophene derivative (SAR107375) | Factor Xa | Ki = 1 nM | [5] |
| Thrombin | Ki = 8 nM | [5] | |
| Benzothiophene-anthranilamide derivative | Factor Xa | Subnanomolar inhibitors identified | [6] |
| Rivaroxaban (BAY 59-7939) (contains 5-chlorothiophene) | Factor Xa | IC50 = 0.7 nM | |
| Apixaban | Factor Xa | - | [7] |
| Edoxaban | Factor Xa | - | [7] |
Experimental Protocol: Factor Xa Inhibition Assay (Fluorometric)
This protocol describes a method to screen for inhibitors of Factor Xa activity.
Materials:
-
Human Factor Xa
-
Fluorogenic Factor Xa substrate
-
Assay buffer (e.g., Tris-HCl with NaCl and CaCl₂)
-
Test compounds
-
96-well black microtiter plates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Reaction:
-
In the wells of the microtiter plate, add the assay buffer, the test compound dilutions, and the Factor Xa enzyme.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic Factor Xa substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
-
Synthesis of the Scaffold
A detailed, step-by-step synthesis for this compound can be complex and proprietary. However, a general and common approach for the synthesis of the closely related and commercially significant 5-chlorothiophene-2-carboxylic acid is the one-pot method from 2-thiophenecarboxaldehyde.[8][9]
One-Pot Synthesis of 5-Chlorothiophene-2-carboxylic Acid
-
Chlorination of 2-Thiophenecarboxaldehyde: 2-Thiophenecarboxaldehyde is reacted with a chlorinating agent to produce the intermediate 5-chloro-2-thiophenecarboxaldehyde. This intermediate is typically used in the next step without purification.[9]
-
Oxidation: The 5-chloro-2-thiophenecarboxaldehyde intermediate is then slowly added to a pre-cooled solution of sodium hydroxide. Subsequently, chlorine gas is introduced to facilitate the oxidation of the aldehyde to a carboxylic acid.[8]
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The aqueous phase is acidified with hydrochloric acid to precipitate the crude 5-chlorothiophene-2-carboxylic acid. The solid is then collected by filtration and can be further purified by recrystallization.[9]
Visualizations
Blood Coagulation Cascade
The following diagram illustrates the central role of Factor Xa in the blood coagulation cascade, the target of many anticoagulants developed from the this compound scaffold.
Caption: The central role of Factor Xa in the coagulation cascade.
Drug Discovery and Development Workflow
The following diagram outlines a general workflow for the discovery and development of new drugs, a process in which scaffold-based design plays a crucial role.
Caption: A generalized workflow for drug discovery and development.
Conclusion
The this compound scaffold represents a versatile and valuable starting point for the design of novel therapeutic agents. Its derivatives have demonstrated significant potential as both antibacterial and anticoagulant agents. While direct, comprehensive comparative studies against a wide range of alternative scaffolds are not always available, the existing data suggests that this scaffold is competitive and offers opportunities for further optimization. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for future drug discovery efforts. Researchers are encouraged to utilize the provided experimental protocols to further explore the potential of this and other promising scaffolds in their quest for new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodium agents | South African Journal of Chemistry [ajol.info]
- 5. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis and meta-analysis of major clinical trials with oral factor Xa inhibitors versus warfarin in atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 9. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
Validation of 5-Chloro-1-benzothiophene-2-carboxylic Acid in Drug Design: A Comparative Guide to Bioisosteric Scaffolds
For Immediate Release
In the landscape of modern drug discovery, the identification and validation of novel molecular scaffolds are paramount to the development of effective and safe therapeutics. This guide provides a comprehensive comparison of 5-Chloro-1-benzothiophene-2-carboxylic acid and its bioisosteric analogues, offering researchers, scientists, and drug development professionals a data-driven overview of their potential in drug design, particularly as kinase inhibitors.
The benzothiophene core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The 2-carboxylic acid moiety is often crucial for target engagement, typically through hydrogen bonding and ionic interactions. However, the presence of a carboxylic acid can present challenges in drug development, including poor membrane permeability, rapid metabolism, and potential for toxicity.[3][4] Bioisosteric replacement, a strategy where a functional group is replaced by another with similar physicochemical properties, is a common approach to mitigate these liabilities while retaining or improving biological activity.[3][4]
This guide focuses on the comparison of the this compound scaffold with two of its most common bioisosteres: the 5-tetrazole and the N-acyl sulfonamide.
Comparative Analysis of Physicochemical and Biological Properties
The following tables summarize the key properties of the carboxylic acid scaffold and its bioisosteres. While direct head-to-head data for this compound and its bioisosteres against a single target is limited, the data presented is representative of the general trends observed for these functional groups on a benzothiophene core.
A notable example of a benzothiophene carboxylate derivative is 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC50 of 3.19 µM.[5][6][7] This compound has demonstrated excellent pharmacokinetic properties, including a long terminal half-life of 730 minutes and high metabolic stability with no degradation observed in liver microsomes after 240 minutes.[5][7]
| Property | This compound | 5-(5-Chloro-1-benzothiophen-2-yl)-1H-tetrazole (Bioisostere) | N-(Aryl)-5-chloro-1-benzothiophene-2-sulfonamide (Bioisostere) |
| pKa | ~4-5 | ~4.5-5.0[8] | ~9-10 (unsubstituted sulfonamide), can be lowered with electron-withdrawing groups[8] |
| Lipophilicity (clogP) | Moderate | Generally higher than the corresponding carboxylic acid[8][9] | Generally higher than the corresponding carboxylic acid[8] |
| Hydrogen Bonding | Strong H-bond donor and acceptor | Strong H-bond donor and acceptor, with a different spatial arrangement of H-bond acceptors compared to carboxylic acid[3] | H-bond donor and two H-bond acceptors |
| Metabolic Stability | Can be susceptible to glucuronidation.[3][4] The dichlorinated analog BT2, however, shows high metabolic stability.[5][7] | Generally more resistant to metabolic degradation than carboxylic acids.[9] | Generally considered metabolically stable.[8] |
| Permeability | Can be limited due to ionization at physiological pH. | Often shows improved membrane permeability due to increased lipophilicity, though this is not always the case.[8] | Typically exhibits good membrane permeability.[8] |
| Biological Activity | The dichlorinated analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), is an allosteric inhibitor of BDK with an IC50 of 3.19 µM.[5][6][7] Benzothiophene carboxamides have shown inhibitory activity against kinases like Clk1/4.[10] | Tetrazole bioisosteres have been successfully used to create potent inhibitors for various targets, often with improved in vivo efficacy compared to the parent carboxylic acid.[8] | Sulfonamides are a well-established class of kinase inhibitors, targeting the ATP-binding site.[11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound stock solution (in DMSO)
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Plate reader (luminescence, fluorescence, or scintillation counter)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase assay buffer.
-
Add the diluted compound solutions to the assay plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, predicting its absorption potential.
Protocol:
-
Reagents and Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution (in DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS
-
-
Procedure:
-
Coat the filter membrane of the donor wells with the phospholipid solution and allow the solvent to evaporate.
-
Fill the acceptor wells with PBS.
-
Prepare the donor solution by diluting the test compound in PBS.
-
Add the donor solution to the donor wells.
-
Assemble the donor and acceptor plates and incubate at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Caco-2 Cell Permeability Assay
Objective: To evaluate the bidirectional permeability of a compound across a monolayer of human intestinal Caco-2 cells, providing insights into both passive and active transport mechanisms.
Protocol:
-
Reagents and Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution (in DMSO)
-
LC-MS/MS for analysis
-
-
Procedure:
-
Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) permeability, add the test compound in HBSS to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.
-
For basolateral to apical (B-A) permeability, add the test compound in HBSS to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.
-
Incubate the plates at 37°C with 5% CO2 for a specified time (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and acceptor compartments.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux.
-
Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Protocol:
-
Reagents and Materials:
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Test compound stock solution (in DMSO)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS for analysis
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of remaining compound versus time and fitting the data to a linear regression.
-
Calculate the intrinsic clearance (Clint) from the half-life.
-
Visualizing Molecular Interactions and Experimental Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: A typical workflow for screening and identifying kinase inhibitors.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel therapeutics, particularly kinase inhibitors. However, the potential liabilities associated with the carboxylic acid moiety necessitate the exploration of bioisosteric replacements. Tetrazoles and N-acyl sulfonamides offer viable alternatives that can maintain or enhance biological activity while improving pharmacokinetic properties such as metabolic stability and membrane permeability. The choice of bioisostere should be guided by a thorough understanding of the target's active site and the desired physicochemical properties of the final drug candidate. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and validation of next-generation inhibitors based on the benzothiophene scaffold.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 5-Chloro-1-benzothiophene-2-carboxylic Acid Derivatives: A Comparative Analysis
A detailed examination of the therapeutic potential of drugs synthesized from 5-Chloro-1-benzothiophene-2-carboxylic acid reveals a promising scaffold for the development of novel antimicrobial and anticancer agents. This guide provides a comparative overview of the efficacy of key derivatives, supported by experimental data and detailed protocols, to inform researchers and drug development professionals in their pursuit of new therapeutic leads.
Derivatives of the this compound core structure have demonstrated significant biological activity. Notably, acylhydrazone derivatives have emerged as potent antibacterial agents, particularly against multidrug-resistant strains of Staphylococcus aureus. Furthermore, the broader benzothiophene scaffold has been successfully modified to create inhibitors of key signaling pathways implicated in cancer progression, such as the RhoA/ROCK pathway.
Antimicrobial Efficacy Against Staphylococcus aureus
A study focused on acylhydrazone derivatives of the closely related 6-chlorobenzo[b]thiophene-2-carboxylic acid has identified a particularly effective compound, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide. This compound exhibited significant inhibitory effects against both methicillin-sensitive and multidrug-resistant strains of S. aureus.[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) of Acylhydrazone Derivatives against S. aureus Strains
| Compound ID | Derivative Structure | S. aureus (ATCC 29213) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | S. aureus (Daptomycin-Resistant) MIC (µg/mL) |
| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 4 | 4 | 4 |
Data extracted from a study on benzo[b]thiophene acylhydrazones as antimicrobial agents.[1][2]
Anticancer Potential: Targeting the RhoA/ROCK Pathway
While direct anticancer studies on this compound derivatives are limited in the public domain, research on other benzothiophene derivatives has demonstrated their potential to inhibit the RhoA/ROCK signaling pathway. This pathway is a crucial regulator of cellular processes that contribute to tumor growth and metastasis.[3][4][5][6][7] Inhibition of this pathway can lead to a reduction in cancer cell proliferation, migration, and invasion.[4][7]
The diagram below illustrates the RhoA/ROCK signaling cascade and its role in cellular functions relevant to cancer.
Caption: The RhoA/ROCK Signaling Pathway and Inhibition by Benzothiophene Derivatives.
Experimental Protocols
Synthesis of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (Compound II.b)
This protocol describes a general two-step synthesis for the acylhydrazone derivatives.
Step 1: Synthesis of 6-chlorobenzo[b]thiophene-2-carbohydrazide
-
To a solution of 6-chlorobenzo[b]thiophene-2-carboxylic acid in a suitable solvent (e.g., methanol), add a thionyl chloride dropwise at 0 °C.
-
Stir the mixture at room temperature for a specified time, then heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and slowly add hydrazine hydrate.
-
Stir the resulting mixture at room temperature.
-
Collect the precipitated solid by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry to yield the carbohydrazide intermediate.
Step 2: Synthesis of the final acylhydrazone
-
Dissolve the 6-chlorobenzo[b]thiophene-2-carbohydrazide and pyridine-2-carbaldehyde in ethanol.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to obtain the final product.[1]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum of the S. aureus strain to a concentration of 5 x 10^5 CFU/mL.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
Experimental Workflow for Anticancer Activity Screening
The following workflow outlines the typical steps for evaluating the anticancer efficacy of benzothiophene derivatives.
Caption: A typical experimental workflow for the preclinical evaluation of anticancer compounds.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Benchmarking 5-Chloro-1-benzothiophene-2-carboxylic acid: A Comparative Guide for Synthetic Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5-Chloro-1-benzothiophene-2-carboxylic acid Against Key Analogs in Synthetic Applications.
In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a lead compound. Among the privileged scaffolds in medicinal chemistry, the benzothiophene core is of significant interest due to its presence in a variety of pharmacologically active agents. This guide provides a comprehensive benchmark analysis of this compound against its unsubstituted and 5-fluoro-substituted counterparts. The following sections present a comparative overview of their physicochemical properties, reaction performance in a key synthetic transformation, and a discussion of their relevance in the context of a prominent signaling pathway.
Physicochemical Properties: A Head-to-Head Comparison
The substitution on the benzothiophene ring system can significantly influence the physicochemical properties of the molecule, which in turn can affect its reactivity, solubility, and pharmacokinetic profile. The following table summarizes the key properties of this compound and its benchmarked alternatives.
| Property | This compound | Benzothiophene-2-carboxylic acid | 5-Fluoro-1-benzothiophene-2-carboxylic acid |
| CAS Number | 13771-75-0[1] | 6314-28-9[2][3] | 70060-13-8[4][5] |
| Molecular Formula | C₉H₅ClO₂S[1] | C₉H₆O₂S[2][3] | C₉H₅FO₂S[6] |
| Molecular Weight | 212.65 g/mol [1] | 178.21 g/mol [2][3] | 196.20 g/mol [4][6] |
| Melting Point | Not specified | 236-244 °C[7] | 229-230 °C[8][9] |
| Purity | Highly Purified[1] | >98.0% (HPLC)[2] | ≥ 95%[10][11] |
| Solubility | Not specified | Soluble in ethanol, acetone, and chloroform; Insoluble in water.[2][7] | Very slightly soluble (0.24 g/L at 25 °C)[9] |
Performance in Amide Bond Formation
A crucial reaction in the synthesis of many pharmaceutical candidates is the formation of an amide bond. To benchmark the performance of these intermediates, we have collated data on the synthesis of various amide derivatives. While a direct, side-by-side comparative study under identical conditions is not available in the literature, the following table provides representative yields for amide coupling reactions.
| Intermediate | Amine Partner | Coupling Reagent | Yield (%) | Reference |
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid | tert-butyl carbazate | DCC, DMAP | 79 | [9] |
| Benzothiophene-2-carboxylic acid | 4-aminobenzophenone | Thionyl chloride (to form acyl chloride) | 81 | [11] |
| Benzothiophene-2-carboxylic acid | 3-aminobenzophenone | Thionyl chloride (to form acyl chloride) | 16 | [11] |
| Benzothiophene-2-carboxylic acid | p-chloroaniline | Thionyl chloride (to form acyl chloride) | 49 | [11] |
Note: The yields reported are from different studies and may not be directly comparable due to variations in reaction conditions, scales, and purification methods.
Experimental Protocols
The following section details a general experimental protocol for a standard amide coupling reaction using HATU, a widely used coupling reagent in medicinal chemistry.
General Protocol for HATU-Mediated Amide Coupling
Materials:
-
Substituted Benzothiophene-2-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the substituted benzothiophene-2-carboxylic acid in anhydrous DMF, add the amine, followed by DIPEA.
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Signaling Pathway: VEGFR-2 Inhibition
Derivatives of benzothiophene have been identified as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Below is a simplified representation of the VEGFR-2 signaling pathway, illustrating the point of intervention for benzothiophene-based inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by benzothiophene derivatives.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asiaresearchnews.com [asiaresearchnews.com]
- 6. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 5-Chloro-1-benzothiophene-2-carboxylic Acid Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise characterization of isomeric compounds is a critical step in chemical synthesis and drug discovery. The position of a single chloro-substituent on the benzothiophene ring of 1-benzothiophene-2-carboxylic acid can significantly influence its physicochemical properties and biological activity. This guide provides a comparative spectroscopic analysis of 5-Chloro-1-benzothiophene-2-carboxylic acid and its positional isomers, offering a framework for their differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Due to the limited availability of complete, publicly accessible experimental datasets for all isomers, this guide presents a combination of available experimental data for the 4- and 6-chloro isomers and predicted data for the 3-, 5-, and 7-chloro isomers to facilitate a comprehensive comparison.
Spectroscopic Data Comparison
The differentiation of the chloro-1-benzothiophene-2-carboxylic acid isomers relies on the subtle yet distinct differences in their spectroscopic signatures. The electronic environment of each proton and carbon atom is unique to its position relative to the chloro, carboxyl, and sulfur functionalities, leading to characteristic shifts in NMR spectra. Similarly, vibrational modes in IR spectroscopy and fragmentation patterns in mass spectrometry will vary with the substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of these isomers. The chemical shifts (δ) of the protons (¹H NMR) and carbon-13 nuclei (¹³C NMR) are highly sensitive to their local electronic environment.
Table 1: ¹H NMR Spectroscopic Data of Chloro-1-benzothiophene-2-carboxylic Acid Isomers
| Isomer | H-3 (s) | H-4 (d) | H-5 (t) | H-6 (d) | H-7 (d) | Other | Solvent |
| 4-Chloro | 8.03 | - | 7.56 | 7.54 | 8.07 | 13.19 (brs, 1H, COOH) | DMSO-d6 |
| 6-Chloro | 8.12 | 8.23 | 7.50 | - | 8.02 | 13.57 (bs, 1H, COOH) | DMSO-d6 |
Note: Data for 4-Chloro and 6-Chloro isomers is experimental. Data for other isomers is predicted and should be confirmed with experimental analysis.
Table 2: ¹³C NMR Spectroscopic Data of Chloro-1-benzothiophene-2-carboxylic Acid Isomers
| Isomer | C=O | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a |
| 4-Chloro | 163.10 | 128.96 | 127.99 | 136.57 | 122.21 | 125.01 | 126.84 | 142.55 | 136.50 |
| 6-Chloro | 163.48 | 129.89 | 127.20 | 137.59 | 122.60 | 125.84 | 132.07 | 142.60 | 135.82 |
Note: Data for 4-Chloro and 6-Chloro isomers is experimental. Data for other isomers is predicted and should be confirmed with experimental analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational bands for these isomers are the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-Cl stretch.
Table 3: Key IR Absorption Bands for Chloro-1-benzothiophene-2-carboxylic Acid Isomers
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Observations |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad band due to hydrogen bonding. |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong absorption. The position may shift slightly based on the electronic effect of the chloro substituent. |
| C-Cl stretch | 600 - 800 | The exact position is dependent on the substitution pattern on the aromatic ring. |
| Aromatic C-H stretch | 3000 - 3100 | |
| Aromatic C=C stretch | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For all chloro-1-benzothiophene-2-carboxylic acid isomers, the molecular formula is C₉H₅ClO₂S, with a monoisotopic mass of approximately 211.97 g/mol . The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak in the mass spectrum.
Table 4: Predicted Mass Spectrometry Data for Chloro-1-benzothiophene-2-carboxylic Acid Isomers
| Adduct | Predicted m/z |
| [M+H]⁺ | 212.97716 |
| [M+Na]⁺ | 234.95910 |
| [M-H]⁻ | 210.96260 |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols that can be adapted for the specific isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically -2 to 13 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment.
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is often preferred for solid samples.
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
-
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) is suitable for these carboxylic acids.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to the low µg/mL or ng/mL range for analysis.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
Visualizing the Analytical Workflow
The logical flow of comparing these isomers through spectroscopic analysis can be visualized as follows:
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 5-Chloro-1-benzothiophene-2-carboxylic acid
For laboratory professionals engaged in scientific research and drug development, the responsible management of chemical waste is paramount to ensuring a safe working environment and protecting the ecosystem. 5-Chloro-1-benzothiophene-2-carboxylic acid, a halogenated organic compound, requires strict adherence to hazardous waste disposal protocols. This guide provides essential, procedural information for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate Personal Protective Equipment (PPE). All operations involving this compound and its waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile. Gloves should be inspected before use and disposed of correctly after handling.[2]
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[2]
Waste Segregation and Collection: A Critical First Step
Proper segregation of chemical waste is the foundation of a safe disposal process. As a chlorinated organic compound, this compound must be collected separately from other waste streams to prevent hazardous reactions and ensure appropriate treatment.[1][3]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic solvents.[1][4] The disposal methods and associated costs for these two categories differ significantly.[1]
-
Avoid Incompatible Materials: Do not mix this waste with acids, bases, or strong oxidizing agents.[1]
-
Dedicated Waste Container: Collect all this compound waste in a designated, chemically compatible container that is clearly labeled.[1] The container should be kept tightly sealed when not in use.[1][5]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local hazardous waste regulations. The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[2]
-
Waste Identification: Due to its chemical nature as a chlorinated organic compound, it is prudent to manage this compound as hazardous waste.[2]
-
Container Labeling: The waste container must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound". All constituents and their approximate percentages should be listed.[1]
-
Storage: Store the sealed waste container in a designated, secure area within the laboratory. This area should be cool, dry, well-ventilated, and away from sources of ignition.[1] Secondary containment should be in place to mitigate any potential spills.[1]
-
Disposal Arrangement: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2] Provide the contractor with all available information regarding the waste.[2] The primary disposal method for such compounds is incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][2]
-
Record Keeping: Retain all documentation related to the disposal as required by regulations.[2]
Spill Management: In the event of a small spill, absorb the material with an inert substance like vermiculite or sand.[1] The contaminated absorbent must then be collected in a sealed, labeled container and disposed of as hazardous waste.[1] For larger spills, evacuate the area and immediately contact your institution's emergency response team.[1]
Quantitative Data Summary
| Parameter | Information | Source |
| Chemical Class | Halogenated Organic Compound | General Chemical Knowledge |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility | [1] |
| RCRA Classification | Recommended to be managed as hazardous waste | [2] |
| Incompatible Waste Streams | Non-halogenated organics, acids, bases, strong oxidizers | [1] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 4. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 5. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 5-Chloro-1-benzothiophene-2-carboxylic acid
This guide provides crucial safety, operational, and disposal information for the handling of 5-Chloro-1-benzothiophene-2-carboxylic acid in a research and drug development setting. Adherence to these protocols is vital for ensuring the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the mandatory PPE for handling this compound.[1][2][3][4]
| Protection Type | Specific Recommendations | Purpose |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles with side shields.[5][6] A face shield should be worn when there is a significant risk of splashes.[3][4][5] | To protect the eyes and face from splashes, dust, and vapors which can cause serious irritation.[7][8][9] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene are suitable).[1][2][4] Double-gloving is recommended for enhanced protection.[1][3] A chemical-resistant lab coat or apron must be worn.[1][2][3] | To prevent skin contact, which can cause irritation and potential allergic reactions.[7][9][10] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used if handling outside of a chemical fume hood or if dust is generated.[1][2][4] | To protect against the inhalation of irritating dust and vapors.[7][8][9] |
| Foot Protection | Closed-toe shoes are mandatory.[1] | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risks.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][8] Ensure the laboratory has adequate general ventilation.[2][10]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[1][8][11]
-
Review Documentation: Before beginning work, review the Safety Data Sheet (SDS) for this compound.[11]
2. Handling the Chemical:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of dust or vapors.[1][7][8]
-
Transfer: When transferring the solid, use appropriate tools to minimize dust generation.[8]
-
Solutions: When preparing solutions, always add the acid to the solvent slowly.
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[12][13]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect all waste material, including any contaminated PPE, in a designated and clearly labeled hazardous waste container.[7]
2. Container Management:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[7][9]
3. Final Disposal:
-
Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[7][9]
Emergency Procedures
Spill Management:
-
Small Spills: For small spills contained within a fume hood, alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent, inert material.[1] Carefully sweep or scoop up the material and place it in a labeled hazardous waste container.[8] Clean the spill area thoroughly.
-
Large Spills: In the event of a large spill, evacuate the laboratory immediately and notify the institution's environmental health and safety office.[1]
First Aid:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8][9]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7][8][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][14]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 3. iigtchem.com [iigtchem.com]
- 4. leelinework.com [leelinework.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 13. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 14. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
